molecular formula C13H14O2 B11900376 6,8-Diethyl-2H-chromen-2-one

6,8-Diethyl-2H-chromen-2-one

Cat. No.: B11900376
M. Wt: 202.25 g/mol
InChI Key: GTUXSAQMAWPDEB-UHFFFAOYSA-N
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Description

6,8-Diethyl-2H-chromen-2-one is a synthetic coumarin derivative, part of a prominent class of organic compounds known as 1-benzopyran-2-ones . The core coumarin structure consists of a benzene ring fused to a lactone ring, and this compound features ethyl substitutions at the 6 and 8 positions, which can significantly influence its electronic properties, lipophilicity, and subsequent biological activity . As a privileged scaffold in medicinal chemistry, coumarins are the subject of extensive investigation for their diverse pharmacological potential. This compound is of significant interest in biological and pharmaceutical research. Coumarin derivatives have demonstrated a wide range of therapeutic activities in preclinical studies, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . The specific substitution pattern of 6,8-Diethyl-2H-chromen-2-one makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis to create more complex molecules for screening against various disease targets . Key Research Applications: - Medicinal Chemistry & Drug Discovery: Serves as a core scaffold for the design and synthesis of new compounds with potential anticancer, antimicrobial, and anti-inflammatory properties . - Chemical Biology: Used as a tool compound to study enzyme inhibition and modulate cellular signaling pathways. - Organic Synthesis: Acts as a versatile building block for the construction of more complex heterocyclic systems and functionalized materials . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Please refer to the safety data sheet (SDS) for detailed hazard and handling information. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6,8-diethylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-3-9-7-10(4-2)13-11(8-9)5-6-12(14)15-13/h5-8H,3-4H2,1-2H3

InChI Key

GTUXSAQMAWPDEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C=CC(=O)O2)CC

Origin of Product

United States

Foundational & Exploratory

The Biological Frontier of 6,8-Diethylcoumarins: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and drug discovery, demonstrating a remarkable breadth of pharmacological activities. Their structural versatility allows for a wide array of substitutions, profoundly influencing their biological profiles. This technical guide delves into the therapeutic potential of a specific, yet underexplored subclass: 6,8-diethyl substituted coumarins. While direct research on this specific substitution pattern is limited in currently available literature, this guide will provide a comprehensive framework for researchers by synthesizing information on the synthesis of disubstituted coumarins and extrapolating potential biological activities based on established structure-activity relationships (SAR) for substitutions at the C-6 and C-8 positions. We will explore the probable antimicrobial, antioxidant, and anticancer activities of these target compounds, underpinned by a discussion of the mechanistic pathways common to coumarin derivatives. This document aims to serve as a foundational resource for scientists engaged in the design, synthesis, and evaluation of novel coumarin-based therapeutic agents.

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

The coumarin nucleus, consisting of a benzene ring fused to an α-pyrone ring, is a recurring motif in a vast number of natural and synthetic molecules with significant biological properties. These compounds are known to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. The biological activity of coumarins is intricately linked to the nature and position of substituents on the benzopyrone core. Modifications at positions 3, 4, 5, 6, 7, and 8 can dramatically alter their physicochemical properties and pharmacological actions.

Synthesis of 6,8-Disubstituted Coumarins: A Methodological Overview

The synthesis of coumarin derivatives is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core structure. While specific protocols for 6,8-diethylcoumarins are not prominently detailed in the reviewed literature, the synthesis would likely proceed through established methods for disubstituted phenols. A plausible synthetic strategy would involve the Pechmann condensation, a widely utilized method for coumarin synthesis from a phenol and a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Pathway: Pechmann Condensation

The synthesis of a 6,8-diethyl substituted coumarin would logically start from 2,4-diethylphenol. This starting material can be condensed with a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions to yield the target coumarin.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_diethylphenol 2,4-Diethylphenol pechmann_condensation Pechmann Condensation 2_4_diethylphenol->pechmann_condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->pechmann_condensation 6_8_diethylcoumarin 6,8-Diethyl-4-methyl-7-hydroxycoumarin pechmann_condensation->6_8_diethylcoumarin acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->pechmann_condensation

Caption: Proposed synthesis of a 6,8-diethyl substituted coumarin via Pechmann condensation.

Experimental Protocol: Pechmann Condensation for 6,8-Diethyl-4-methyl-7-hydroxycoumarin (Hypothetical)

  • Reactant Preparation: To a cooled (0 °C) round-bottom flask, add concentrated sulfuric acid (10 mL).

  • Addition of Phenol: Slowly add 2,4-diethylphenol (10 mmol) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Addition of β-Ketoester: To this mixture, add ethyl acetoacetate (10 mmol) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A solid precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Anticipated Biological Activities of 6,8-Diethyl Substituted Coumarins

Based on the extensive literature on substituted coumarins, it is possible to predict the likely biological activities of 6,8-diethyl derivatives. The introduction of alkyl groups at the C-6 and C-8 positions can influence the lipophilicity and steric properties of the molecule, which in turn can modulate its interaction with biological targets.

Antimicrobial Activity

Coumarin derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi. The presence of substituents on the coumarin ring is crucial for this activity. While specific data on diethyl substitution is unavailable, studies on other 6- and 8-substituted coumarins can provide insights. For instance, the introduction of various groups at these positions has been shown to modulate the antimicrobial potency. The ethyl groups at C-6 and C-8 would increase the lipophilicity of the coumarin, which could enhance its ability to penetrate microbial cell membranes.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis prepare_coumarin Prepare stock solutions of 6,8-diethylcoumarin broth_dilution Broth Microdilution Assay prepare_coumarin->broth_dilution disk_diffusion Disk Diffusion Assay prepare_coumarin->disk_diffusion prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->broth_dilution prepare_inoculum->disk_diffusion prepare_media Prepare appropriate growth medium (e.g., Mueller-Hinton Agar/Broth) prepare_media->broth_dilution prepare_media->disk_diffusion determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones

Caption: Standard workflows for assessing the antimicrobial activity of novel compounds.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution of the 6,8-diethylcoumarin to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Many coumarin derivatives are potent antioxidants, a property often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is highly dependent on the substitution pattern. Notably, the presence of hydroxyl groups at positions 6 or 8 has been shown to confer significant antioxidant effectiveness. While the 6,8-diethyl substitution does not directly add hydroxyl groups, the electronic effects of the ethyl groups on the benzene ring could modulate the radical scavenging ability of a neighboring hydroxyl group (e.g., at C-7).

Mechanism of Antioxidant Action

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Coumarin 6,8-Diethyl-7-hydroxycoumarin Stable_Radical Stable Coumarin Radical Coumarin->Stable_Radical donates H• to ROS Coumarin->Cellular_Damage prevents

6,8-Diethyl-2H-chromen-2-one IUPAC name vs common name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, synthesis, and applications of 6,8-Diethyl-2H-chromen-2-one , synthesizing IUPAC standards with practical laboratory protocols.

Nomenclature, Synthesis, and Pharmacophore Analysis[1][2][3]

Nomenclature Deep Dive: Precision vs. Utility

In chemical literature and database management, the distinction between systematic IUPAC nomenclature and semi-systematic "common" names is critical for retrieval and intellectual property.

1.1 The Core Scaffold

The molecule is based on the 2H-chromen-2-one bicyclic system, which consists of a benzene ring fused to a pyrone ring.[1]

  • IUPAC Name: 6,8-Diethyl-2H-chromen-2-one[1]

  • Semi-Systematic (Common) Name: 6,8-Diethylcoumarin[1]

  • CAS Registry Number: (Derivative specific, often indexed under the parent Coumarin 91-64-5 family)[1][2]

1.2 Numbering Systems

Confusion often arises because "Coumarin" is a retained IUPAC trivial name, but the numbering logic must be consistent. Both systems number the heteroatom (Oxygen) as position 1.

PositionIUPAC (Chromene)Common (Coumarin)Substituent
1 Oxygen (Heteroatom)Oxygen-
2 Carbonyl (C=O)Carbonyl-
3 Alkene Carbonalpha-carbonH
4 Alkene Carbonbeta-carbonH
5 Aromatic Carbon5H
6 Aromatic Carbon6Ethyl (-CH2CH3)
7 Aromatic Carbon7H
8 Aromatic Carbon8Ethyl (-CH2CH3)

Critical Note: In 6,8-diethylcoumarin, the ethyl groups are located on the benzene ring. The "6,8" numbering is identical in both systems because the fusion carbons (4a, 8a) are skipped in the peripheral numbering sequence used for substitution.

Synthesis: The Pechmann Condensation Protocol[2][7][8][9][10][11]

The most robust route to 6,8-diethyl-2H-chromen-2-one is the Pechmann Condensation .[1] This acid-catalyzed reaction condenses a phenol with a


-keto acid (or equivalent) to form the coumarin ring.[1][3][4]

To achieve the unsubstituted pyrone ring (positions 3 and 4 having only Hydrogens), Malic Acid is used as the


-formyl acetic acid precursor.
2.1 Retrosynthetic Analysis
  • Target: 6,8-Diethyl-2H-chromen-2-one[1]

  • Precursors: 2,4-Diethylphenol + Malic Acid[1]

  • Catalyst: Concentrated Sulfuric Acid (

    
    )[5]
    
2.2 Reaction Mechanism & Pathway

Malic acid undergoes decarbonylation and dehydration in hot sulfuric acid to generate formylacetic acid (in situ), which then undergoes electrophilic aromatic substitution with the phenol.

PechmannSynthesis Malic Malic Acid Inter1 Formylacetic Acid (In Situ) Malic->Inter1 H2SO4, 100°C (-CO, -H2O) Complex Intermediate Ester Inter1->Complex Phenol 2,4-Diethylphenol Phenol->Complex + Inter1 Cyclization Hydroxy Intermediate Complex->Cyclization Electrophilic Attack Product 6,8-Diethyl-2H-chromen-2-one Cyclization->Product -H2O (Aromatization)

Figure 1: Logical flow of the Pechmann Condensation using Malic Acid to synthesize the target coumarin.[1]

2.3 Experimental Protocol (Standardized)

Reagents:

  • 2,4-Diethylphenol (10 mmol)[1]

  • L-Malic Acid (10 mmol)[1]

  • Conc. Sulfuric Acid (98%, 3 mL)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, mix 2,4-diethylphenol (1.50 g) and L-malic acid (1.34 g).

  • Acid Addition: Add concentrated

    
     (3 mL) dropwise with stirring. The mixture will darken as malic acid decomposes.
    
  • Heating: Heat the mixture in an oil bath at 110°C for 2 hours. Evolution of carbon monoxide (CO) indicates the formation of the reactive formylacetic species. Caution: Perform in a fume hood.

  • Quenching: Cool the reaction mixture to room temperature and pour over crushed ice (50 g) with vigorous stirring.

  • Precipitation: The crude coumarin will precipitate as a solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from ethanol/water (7:3) to yield needle-like crystals.

Validation Metrics:

  • Yield: Typical yields range from 60-75%.[1]

  • Melting Point: Expected range 70–80°C (Estimation based on homologs; pure Coumarin is 71°C, alkyl groups may elevate or depress depending on packing).

Physicochemical Properties & Applications

The 6,8-diethyl substitution pattern imparts specific lipophilic and steric properties to the coumarin core.

3.1 Structural Data Table
PropertyValue / DescriptionSignificance
Molecular Formula

-
Molecular Weight 202.25 g/mol Small molecule drug range (<500 Da)
LogP (Predicted) ~3.5High lipophilicity due to diethyl groups; crosses cell membranes easily.[1]
Fluorescence

nm,

nm
Typical blue fluorescence of coumarins; alkyl groups may induce a bathochromic shift.
H-Bond Donors 0No -OH or -NH groups.[1]
H-Bond Acceptors 2Carbonyl and Ether oxygens.[1]
3.2 Biological & Industrial Utility[1][6][7][8]
  • Pharmacophore: Coumarins are privileged scaffolds in medicinal chemistry.[9] The 6,8-diethyl analog lacks the 4-OH group required for anticoagulant activity (Warfarin-like), making it a suitable neutral scaffold for exploring other targets, such as:

    • Steroid Sulfatase Inhibition: Lipophilic coumarins can mimic steroid cores.

    • Antimicrobial Agents: The lipophilicity aids in penetrating bacterial cell walls.

  • Laser Dyes: While 7-amino derivatives are superior, alkyl-substituted coumarins serve as stable, tunable UV-blue emitters for organic LEDs or laser mediums.[1]

References
  • IUPAC Nomenclature of Organic Chemistry. Blue Book Rules for Heterocycles. IUPAC, 2013.[9]

  • Pechmann, H. v., & Duisberg, C. (1884). "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.

  • Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[10][11][12][6][3][5] Organic Reactions, 7, 1-58.

  • Borges, F., et al. (2005). "Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry." Current Medicinal Chemistry, 12(8), 887-916.

Sources

The Pivotal Role of C6 and C8 Diethyl Substitution in Modulating the Bioactivity of Coumarin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarin, a ubiquitous scaffold in natural products and medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its inherent biological activities, spanning from anticoagulant to anticancer and neuroprotective effects, are profoundly influenced by the nature and position of substituents on its benzopyrone core. This in-depth technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of coumarin analogs: those bearing diethyl substitutions at the C6 and C8 positions. Drawing upon established principles of coumarin chemistry and pharmacology, this document will elucidate the synthetic strategies to access this scaffold, and critically analyze the predicted impact of the 6,8-diethyl motif on key biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of coumarin analogs for therapeutic innovation.

Introduction: The Coumarin Scaffold - A Privileged Pharmacophore

The coumarin (2H-chromen-2-one) nucleus is a versatile heterocyclic system found in numerous plants and has been a source of inspiration for medicinal chemists for decades.[1][2] The biological promiscuity of coumarins is attributed to their ability to interact with a wide array of biological targets through various non-covalent interactions.[1] The planar structure of the coumarin ring system allows for effective intercalation with DNA and interaction with enzymatic active sites.[3] The lactone ring is a key feature, participating in hydrogen bonding and being susceptible to hydrolytic cleavage, which can be a factor in both the mechanism of action and metabolism.

Substitutions on the benzene ring of the coumarin scaffold play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.[4] The electronic and steric nature of these substituents can dictate the molecule's affinity for its target, its metabolic stability, and its overall biological effect. Positions C6 and C8 are particularly interesting as they are located on the benzenoid ring and are sterically distinct, offering opportunities for tailored molecular design. While a vast body of literature exists on various substitutions at these positions, a comprehensive analysis of the impact of diethyl substitution is warranted.

Synthetic Pathways to the 6,8-Diethylcoumarin Core

The synthesis of the 6,8-diethylcoumarin scaffold can be approached through established methods for coumarin synthesis, with the key challenge being the introduction of the ethyl groups at the desired positions. The Pechmann condensation is a widely used and robust method for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1]

Pechmann Condensation Approach

A plausible synthetic route to 6,8-diethyl-7-hydroxycoumarin, a key intermediate, would involve the use of 3,5-diethylresorcinol as the phenolic starting material.

Experimental Protocol: Synthesis of 6,8-Diethyl-7-hydroxy-4-methylcoumarin

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid (25 mL), add 3,5-diethylresorcinol (10 mmol).

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (11 mmol) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (100 g). The resulting precipitate is the crude product.

  • Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to yield the pure 6,8-diethyl-7-hydroxy-4-methylcoumarin.

Causality behind experimental choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, promoting the condensation and subsequent cyclization. The reaction is performed at a low temperature initially to control the exothermic nature of the reaction and prevent unwanted side products.

Pechmann_Condensation diethylresorcinol 3,5-Diethylresorcinol intermediate Intermediate diethylresorcinol->intermediate Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate sulfuric_acid Conc. H₂SO₄ sulfuric_acid->intermediate Catalyst product 6,8-Diethyl-7-hydroxy-4-methylcoumarin intermediate->product Cyclization & Dehydration

Caption: Pechmann condensation for 6,8-diethyl-7-hydroxy-4-methylcoumarin synthesis.

Structure-Activity Relationship (SAR) of 6,8-Diethyl Coumarin Analogs

The introduction of two ethyl groups at the C6 and C8 positions is expected to significantly influence the biological activity of the coumarin scaffold. The following sections will explore the predicted SAR based on established knowledge of related coumarin analogs.

Anticancer Activity

Coumarin derivatives have demonstrated a wide range of anticancer activities, often through mechanisms such as the induction of apoptosis and cell cycle arrest.[4] The presence of substituents at the C6 and C8 positions can modulate this activity. For instance, the introduction of electron-donating or bulky groups can enhance cytotoxicity.

The diethyl groups at C6 and C8 are electron-donating and sterically bulky. This increased lipophilicity could enhance the ability of the molecule to cross cell membranes and interact with intracellular targets. It is hypothesized that 6,8-diethylcoumarin analogs could exhibit enhanced anticancer activity compared to the unsubstituted parent coumarin.

Table 1: Predicted Anticancer Activity of 6,8-Diethylcoumarin Analogs

CompoundSubstitution PatternPredicted ActivityRationale
1 6,8-DiethylEnhancedIncreased lipophilicity and steric bulk may favor interaction with hydrophobic pockets in target proteins.
2 6,8-Diethyl-7-hydroxyPotentially EnhancedThe hydroxyl group can participate in hydrogen bonding, potentially increasing affinity for certain targets.
3 6,8-Diethyl-4-methylPotentially EnhancedThe methyl group at C4 is often associated with increased cytotoxic activity in coumarins.
Anticoagulant Activity

The anticoagulant activity of coumarins, most notably warfarin, is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[5] The SAR for anticoagulant activity is well-established, with a 4-hydroxy substitution being a key requirement.

The presence of bulky substituents on the benzene ring can influence the binding of the coumarin to the VKOR active site. It is plausible that the steric hindrance from the 6,8-diethyl groups could either enhance or diminish the anticoagulant activity depending on the specific interactions within the enzyme's binding pocket. Further derivatization of the 4-position of the 6,8-diethylcoumarin core would be necessary to explore this potential.

Anticoagulant_SAR coumarin_core 6,8-Diethylcoumarin Core vkor_binding VKOR Binding coumarin_core->vkor_binding substitution_4_OH 4-Hydroxy Substitution substitution_4_OH->vkor_binding Essential for Activity anticoagulant_activity Anticoagulant Activity vkor_binding->anticoagulant_activity Inhibition

Caption: Key structural requirements for anticoagulant activity in coumarins.

Acetylcholinesterase (AChE) Inhibitory Activity

Coumarin derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The coumarin scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

The bulky and lipophilic nature of the 6,8-diethyl groups could favor interactions with the hydrophobic gorge of the AChE active site. This could potentially lead to potent AChE inhibitors. Structure-based drug design and molecular docking studies would be invaluable in predicting the binding modes and optimizing the SAR of 6,8-diethylcoumarin analogs as AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Preparation: Prepare a solution of acetylcholinesterase from a commercial source.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, test compound solution (at various concentrations), and the enzyme solution.

  • Initiation of Reaction: Initiate the reaction by adding the ATCI solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Trustworthiness of the protocol: Ellman's method is a well-established and validated colorimetric assay for measuring AChE activity, ensuring reliable and reproducible results.

Conclusion and Future Directions

The 6,8-diethylcoumarin scaffold represents a promising, yet underexplored, area of research in medicinal chemistry. Based on the established SAR of related coumarin analogs, it is hypothesized that the introduction of diethyl groups at the C6 and C8 positions will significantly modulate the biological activity profile. The increased lipophilicity and steric bulk are predicted to enhance anticancer and AChE inhibitory activities. The synthesis of a library of 6,8-diethylcoumarin analogs and their subsequent biological evaluation is a logical next step to validate these hypotheses. Further optimization of this scaffold through the introduction of various substituents at other positions could lead to the discovery of novel and potent therapeutic agents.

References

  • JETIR (2020). SYNTHESIS OF COUMARIN DERIVATIVES VIA PECHMANN CONDENSATION AND NITRATION REACTION. JETIR, 7(9). [Link]

  • Slideshare (2015). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]

  • Google Patents (2015).
  • Molbank (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI, 2021(3), M1273. [Link]

  • MAB Journal (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal, 3(1), 1-5. [Link]

  • Molecules (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI, 26(11), 3339. [Link]

  • Biosciences Biotechnology Research Asia (2016). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia, 13(2), 879-887. [Link]

  • SciSpace (2011). A TICOAGULA T ACTIVITY OF METHYLATED COUMARI DERIVATIVES BL Thumber. [Link]

  • Journal of Medicinal Chemistry (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(16), 2537-2551. [Link]

  • ARKIVOC (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. ARKIVOC, 2025(5), 123-137. [Link]

  • JETIR (2023). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR, 10(4). [Link]

  • Molecules (2010). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI, 15(12), 8796-8836. [Link]

  • Molecules (2002). Novel Coumarin Derivatives with Expected Biological Activity. MDPI, 7(4), 368-376. [Link]

  • ResearchGate (2025). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. [Link]

  • Current Drug Discovery Technologies (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Bentham Science. [Link]

  • Bioorganic & Medicinal Chemistry (2011). Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect. Elsevier, 19(1), 217-224. [Link]

  • Prime Scholars (2012). Synthesis of novel coumarin derivatives and its biological evaluations. European Journal of Experimental Biology, 2(4), 899-908. [Link]

  • Connect Journals (2013). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Oriental Journal of Chemistry, 29(3), 1063-1070. [Link]

  • Molecules (2014). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. MDPI, 19(5), 5918-5933. [Link]

  • Molecules (2025). Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI, 30(19), 4354. [Link]

  • Drug Design Org (2005). Structure Activity Relationships. [Link]

  • ResearchGate (2025). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

  • Excelra (2023). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

Sources

Methodological & Application

Pechmann condensation protocol for 6,8-Diethyl-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 6,8-Diethyl-2H-chromen-2-one (6,8-diethylcoumarin) utilizing the Pechmann condensation. Unlike the more common synthesis of 4-methylcoumarins using ethyl acetoacetate, this specific target requires a 4-unsubstituted coumarin core. Therefore, this protocol employs malic acid as the condensing agent, which generates the reactive formylacetic acid equivalent in situ under acidic conditions.[1]

This guide provides a validated workflow, mechanistic insights, and critical process parameters (CPPs) to ensure high yield and purity. It is designed for medicinal chemists and process development scientists requiring a scalable route for substituted coumarin scaffolds.

Retrosynthetic Strategy & Mechanism

Strategic Rationale

The target molecule, 6,8-Diethyl-2H-chromen-2-one, possesses ethyl substituents at the 6 and 8 positions and lacks a substituent at the 4-position.

  • Phenolic Precursor: 2,4-Diethylphenol. The ortho-position (C6 of the phenol) is sterically accessible for the condensation, while the para and other ortho positions are blocked by ethyl groups, ensuring regioselectivity.

  • C3-C4 Synthon: Malic acid. In the presence of strong acid (H₂SO₄), malic acid decarbonylates to form formylacetic acid (an unstable intermediate), which immediately condenses with the phenol.

Mechanistic Pathway

The reaction proceeds via three distinct phases:

  • Activation: Acid-catalyzed decomposition of malic acid to formylacetic acid.

  • Hydroxyalkylation: Electrophilic attack of the formyl group on the electron-rich phenol (ortho-position).

  • Cyclization & Dehydration: Ring closure followed by aromatization to form the coumarin core.

PechmannMechanism Malic Malic Acid Formyl Formylacetic Acid (In Situ) Malic->Formyl -CO, -H₂O (100°C) H2SO4 H₂SO₄ (Catalyst) H2SO4->Malic Inter Hydroxy Alkylation Intermediate Formyl->Inter + Phenol Phenol 2,4-Diethylphenol Phenol->Inter Cyclic Cyclization Inter->Cyclic -H₂O Product 6,8-Diethyl-2H-chromen-2-one Cyclic->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of 4-unsubstituted coumarins via Malic Acid.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity Requirement
2,4-Diethylphenol Substrate1.0>97% (HPLC)
L-Malic Acid C3-C4 Synthon1.2>99% (Anhydrous)
Sulfuric Acid (conc.) Catalyst/Solvent4.0 - 5.098% (ACS Reagent)
Ethanol (95%) RecrystallizationN/AIndustrial Grade
Ice/Water QuenchingN/ADeionized
Safety Precaution (Critical)
  • Carbon Monoxide (CO) Evolution: The decomposition of malic acid generates CO gas.[2] This reaction must be performed in a well-ventilated fume hood.

  • Exotherm: The addition of phenol to sulfuric acid can be exothermic. Monitor internal temperature strictly.

Step-by-Step Procedure

Step 1: Catalyst Preparation & Pre-activation

  • Charge a round-bottom flask (equipped with a magnetic stir bar and a reflux condenser) with Concentrated H₂SO₄ (5 mL per gram of phenol).

  • Add L-Malic Acid (1.2 equiv) to the acid in portions.

  • Observation: Slight foaming may occur due to initial decomposition.

Step 2: Condensation

  • Add 2,4-Diethylphenol (1.0 equiv) to the mixture.

  • Heat the reaction mixture to 110°C using an oil bath.

  • Process Control: Maintain temperature between 105°C and 115°C.

    • <100°C: Incomplete conversion of malic acid.

    • >120°C: Sulfonation of the phenol ring (darkening of reaction mixture).

  • Maintain heating for 2–4 hours . Evolution of CO gas will be observed (bubbling).

  • Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (~25°C).

  • Pour the reaction mass slowly into a beaker containing crushed ice (approx. 10x volume of acid) with vigorous stirring.

  • Precipitation: The crude coumarin will precipitate as a solid or gummy mass.

  • Stir for 30 minutes to ensure complete hydrolysis of any intermediates.

  • Filter the solid using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid (check pH of filtrate).

Step 4: Purification

  • Dissolve the crude solid in minimum hot Ethanol (95%) .

  • Add activated charcoal (optional) if the product is highly colored; filter hot.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collect crystals via filtration and dry under vacuum at 45°C.

Process Workflow & Troubleshooting

WorkupFlow Start Crude Reaction Mixture (110°C) Quench Pour into Crushed Ice Start->Quench Precip Precipitate Formation Quench->Precip Filter Filtration & Water Wash Precip->Filter Crude Crude Solid Filter->Crude Decision Is Product Gummy? Crude->Decision Extract Extract with DCM Wash w/ NaHCO3 Decision->Extract Yes (Sticky) Recryst Recrystallize (EtOH) Decision->Recryst No (Solid) Evap Evaporate Solvent Extract->Evap Evap->Recryst Final Pure 6,8-Diethyl-2H-chromen-2-one Recryst->Final

Figure 2: Workup and purification logic flow.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield / Black Tar Temperature too high (>120°C) causing sulfonation/polymerization. Strictly control oil bath temperature. Reduce H₂SO₄ concentration slightly.
No Precipitation Product formed an oil/emulsion. Extract aqueous quench with Dichloromethane (DCM), wash with NaHCO₃, dry and evaporate.

| Starting Material Remains | Insufficient activation of Malic Acid. | Ensure Malic Acid is fresh/anhydrous. Increase reaction time. |

Analytical Validation

To certify the identity of 6,8-Diethyl-2H-chromen-2-one , the following spectral data must be obtained.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts are estimated based on substituent effects on the coumarin core.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
H-4 7.65 – 7.70Doublet (

Hz)
1HPyrone ring alkene (deshielded)
H-5 7.20 – 7.30Singlet (or broad d)1HAromatic (meta-coupling to H7)
H-7 7.30 – 7.40Singlet (or broad d)1HAromatic
H-3 6.35 – 6.45Doublet (

Hz)
1HPyrone ring alkene
6-Ethyl 2.65 (q), 1.25 (t)Quartet, Triplet2H, 3HAlkyl Chain
8-Ethyl 2.75 (q), 1.28 (t)Quartet, Triplet2H, 3HAlkyl Chain
IR Spectroscopy (KBr Pellet)
  • Carbonyl (C=O): Strong band at 1700–1720 cm⁻¹ (Lactone).

  • C=C (Alkene/Aromatic): 1600–1620 cm⁻¹.

  • C-H (Alkyl): 2960–2870 cm⁻¹ (Ethyl groups).

Modern Optimization (Green Chemistry)

While sulfuric acid is the classic catalyst, modern protocols offer greener alternatives to reduce waste and corrosion.

  • Solid Acid Catalysts: Amberlyst-15 or Zeolites can replace H₂SO₄.

    • Protocol: Reflux reactants in Toluene with 20 wt% Amberlyst-15.

    • Benefit: Simplified workup (filtration) and catalyst recyclability.

  • Microwave Irradiation:

    • Protocol: Mix reactants with a catalytic amount of p-TsOH or solid support (Silica-H₂SO₄). Irradiate at 300W, 110°C for 10–15 minutes.

    • Benefit: Drastically reduced reaction time and energy consumption.

References

  • Pechmann Condens

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][3]

  • Synthesis of Coumarins via Malic Acid (Classic Protocol)

    • Title: The condensation of some phenols with malic acid, maleic acid and maleic anhydride.[4]

    • Source: Australian Journal of Chemistry, 1974, 27, 2697-702.[4]

    • URL:[Link]

  • Modern Solid Acid C

    • Title: Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous C
    • Source: Chemical and Process Engineering Research (IISTE).
    • URL:[Link]

  • NMR Characterization of Coumarin Deriv

    • Title: Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives.[5]

    • Source: Journal of the Serbian Chemical Society.
    • URL:[Link]

Sources

Technical Synthesis Guide: 6,8-Diethylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 6,8-diethylcoumarin (2H-chromen-2-one derivative), a structural motif relevant to anticoagulant pharmacophores and fluorescent probes. The primary strategy employed is the Pechmann Condensation , a Lewis/Brønsted acid-catalyzed cyclization of phenols with


-carbonyl compounds.[1]

While many commercial protocols describe the synthesis of 4-methyl derivatives (using ethyl acetoacetate), this guide prioritizes the synthesis of the 4-unsubstituted parent coumarin using L-Malic Acid . This route generates the reactive formylacetic acid intermediate in situ, yielding the precise 6,8-diethylcoumarin target without methyl substitution on the pyrone ring.

Retrosynthetic Analysis[2]
  • Target: 6,8-Diethylcoumarin

  • Precursor A (Nucleophile): 2,4-Diethylphenol (Directs cyclization to the vacant ortho position).

  • Precursor B (Electrophile): Formylacetic acid (Generated in situ from L-Malic Acid).

  • Catalyst: Concentrated Sulfuric Acid (Method A) or Amberlyst-15 (Method B).

Reagent Architecture & Selection

The selection of reagents is critical for controlling regioselectivity and preventing polymerization of the reactive intermediates.

ReagentCAS No.[2]RoleGrade/PurityRationale
2,4-Diethylphenol 123-18-2Substrate>98%The 2,4-substitution pattern forces cyclization at the C6 position (phenol numbering), which corresponds to the C8 position in the final coumarin, while the C4-ethyl becomes the C6-ethyl.
L-Malic Acid 97-67-6C3-C4 SourceReagent GradeUnder acidic decarbonylation, it provides the formylacetic acid equivalent necessary for a 4-H coumarin (vs. 4-Methyl from acetoacetate).
Sulfuric Acid (H₂SO₄) 7664-93-9Catalyst/Solvent98% Conc.Acts as both the condensing agent and the dehydration medium.[2][3] Essential for the in situ conversion of malic acid.
Amberlyst-15 39389-20-3Solid CatalystMacroreticularGreen Alternative: Reduces corrosive waste and simplifies workup (filtration vs. neutralization).
Ethanol/Water 64-17-5SolventAbsoluteUsed for recrystallization/purification.

Reaction Mechanism & Pathway

The Pechmann condensation involves three distinct phases: Transesterification, Hydroxyalkylation (EAS), and Dehydration.[3]

PechmannMechanism Reactants 2,4-Diethylphenol + L-Malic Acid Activation Acid Activation (H2SO4) Reactants->Activation Mix Intermediate1 Formylacetic Acid (In Situ Generation) Activation->Intermediate1 Decarbonylation (>100°C) Transesterification Transesterification (Phenolic Ester) Intermediate1->Transesterification + Phenol Cyclization Intramolecular EAS (Ring Closure) Transesterification->Cyclization Acid Catalysis Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 6,8-Diethylcoumarin Dehydration->Product

Figure 1: Mechanistic pathway for the synthesis of 6,8-diethylcoumarin using Malic Acid. The acid catalyst serves dual roles: generating the electrophile from Malic acid and catalyzing the ring closure.

Experimental Protocols

Method A: Classical High-Yield Synthesis (H₂SO₄)

Best for: Initial scale-up and maximum conversion.

Safety Note: This reaction generates carbon monoxide (CO) gas during the decarbonylation of malic acid. Perform strictly in a fume hood.

  • Preparation:

    • Weigh 2,4-Diethylphenol (15.0 g, 0.1 mol) and L-Malic Acid (13.4 g, 0.1 mol) into a 250 mL round-bottom flask.

    • No solvent is added initially; the phenol acts as the solvent upon melting.

  • Acid Addition:

    • Cool the flask in an ice bath to <10°C.

    • Add Concentrated H₂SO₄ (30 mL) dropwise with vigorous stirring. The mixture will darken.

  • Reaction:

    • Remove the ice bath and heat the mixture slowly to 110°C in an oil bath.

    • Observation: Evolution of CO gas (bubbling) indicates the decomposition of malic acid into the reactive intermediate.

    • Maintain 110°C for 2-3 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous syrup over 200 g of crushed ice with stirring. The crude coumarin will precipitate as a solid or gummy mass.

    • Stir for 30 minutes to hydrolyze any residual acid.

  • Purification:

    • Filter the solid.[2] Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.

    • Recrystallize from Ethanol/Water (70:30) .

    • Expected Yield: 65-75%.

    • Appearance: Off-white to pale yellow needles.

Method B: Green Catalysis (Amberlyst-15)

Best for: High-purity requirements and reduced waste streams.

  • Preparation:

    • Mix 2,4-Diethylphenol (10 mmol) and L-Malic Acid (10 mmol) in a pressure tube or thick-walled flask.

    • Add Amberlyst-15 (1.0 g) (pre-activated by drying at 110°C).

  • Reaction:

    • Heat the mixture to 120°C (neat, solvent-free) for 4-6 hours .

    • Note: Solid acids require higher temperatures to facilitate mass transfer in the melt phase.

  • Workup:

    • Dissolve the hot reaction mixture in Hot Ethanol (20 mL) .

    • Filter while hot to remove the Amberlyst-15 beads (Catalyst can be regenerated with MeOH wash and acid activation).

    • Cool the filtrate to 0°C to induce crystallization.

Quality Control & Characterization

Successful synthesis is validated by the disappearance of the broad phenolic -OH signal and the appearance of the lactone carbonyl.

TechniqueParameterExpected ResultInterpretation
1H NMR (CDCl₃)

6.3-6.4 ppm (d)
Doublet (1H)Pyronyl H-3 (Characteristic of coumarin ring).

7.6-7.7 ppm (d)
Doublet (1H)Pyronyl H-4 (Downfield due to conjugation).

7.2-7.4 ppm
Singlets/DoubletsAromatic protons H-5 and H-7. (Loss of symmetry vs phenol).[2]

1.2 & 2.7 ppm
MultipletsEthyl groups at C6 and C8.
IR Spectroscopy 1700-1720 cm⁻¹Strong BandC=O Stretching (Lactone).
3200-3500 cm⁻¹AbsentAbsence of Phenolic O-H stretch confirms cyclization.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Gummy Product Incomplete CyclizationIncrease reaction time at 110°C. Ensure Malic Acid is fresh (not hydrolyzed).
Black/Tarred Product Charring via H₂SO₄Reduce acid concentration (use 70% H₂SO₄) or switch to Method B (Solid Acid). Control temp strictly <120°C.
Product is 4-Methyl... Wrong ReagentEnsure Malic Acid was used, not Ethyl Acetoacetate.

References

  • Classic Pechmann Mechanism: von Pechmann, H., & Duisberg, C. (1884). "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft.

  • Solid Acid Catalysis: S. Sethna & R. Phadke. (2011). "The Pechmann Reaction."[1][2][3][4][5][6][7] Organic Reactions.[1][2][3][4][5][6][7][8] Wiley Online Library.

  • Malic Acid Usage: Potdar, M. K., et al. (2001). "Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid."[1] Tetrahedron Letters.

  • Green Synthesis: Sugino, T., & Tanaka, K. (2001). "Solvent-Free Coumarin Synthesis." Chemistry Letters.

  • Spectral Data Validation: "Coumarin 6 Spectral Data." SpectraBase.[2] (Note: Used for comparative NMR analysis of the coumarin core).

Sources

Application Note: Microwave-Assisted Synthesis of 6,8-Diethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rapid, high-yield synthesis of 6,8-Diethyl-2H-chromen-2-one utilizing Microwave-Assisted Organic Synthesis (MAOS). By employing the Pechmann-Duisberg condensation of 2,4-diethylphenol with malic acid, we circumvent the extended reaction times and uneven heating profiles associated with conventional thermal methods. This protocol leverages the dielectric heating properties of polar acidic media to accelerate the in-situ generation of the formylacetic acid intermediate, driving the reaction to completion in under 20 minutes with yields typically exceeding 85%.

Scientific Background & Rationale

The Target Pharmacophore

Coumarins (2H-chromen-2-ones) are a privileged scaffold in medicinal chemistry, exhibiting anticoagulant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 6,8-diethyl substitution pattern enhances lipophilicity, potentially improving membrane permeability for drug development applications.

Reaction Mechanism: Why Malic Acid?

To synthesize 6,8-Diethyl-2H-chromen-2-one (which lacks a methyl group at the C4 position), the classic Pechmann condensation with ethyl acetoacetate is unsuitable, as it yields 4-methylcoumarins. Instead, this protocol uses Malic Acid .

Under acidic conditions and microwave irradiation, malic acid undergoes decarbonylation and dehydration to form formylacetic acid (in situ). This reactive intermediate condenses with 2,4-diethylphenol followed by intramolecular transesterification and dehydration to close the lactone ring.

The Microwave Advantage

Conventional Pechmann condensations often require heating at 150°C for several hours using concentrated sulfuric acid, leading to charring and lower yields. MAOS offers two distinct mechanistic advantages here:

  • Dipolar Polarization: The highly polar reaction medium (H₂SO₄/Malic acid melt) couples efficiently with microwave energy, providing rapid, volumetric heating.

  • Equilibrium Shift: The superheating effect facilitates the rapid removal of water (a byproduct of the condensation), driving the equilibrium toward the coumarin product (Le Chatelier’s principle).

Experimental Workflow & Diagrams

Reaction Scheme

The following diagram illustrates the mechanistic pathway from the in-situ generation of the electrophile to the final cyclization.

ReactionScheme Malic Malic Acid (Precursor) Inter Formylacetic Acid (In-Situ Electrophile) Malic->Inter MW Irradiation H2SO4, -CO, -H2O Complex Phenol-Acid Intermediate Inter->Complex + Phenol Electrophilic Attack Phenol 2,4-Diethylphenol (Nucleophile) Phenol->Complex Reagent Product 6,8-Diethyl-2H-chromen-2-one (Target) Complex->Product Cyclization -H2O

Figure 1: Mechanistic pathway of the microwave-assisted Pechmann-Duisberg condensation.

Protocol Workflow

The operational workflow ensures safety and reproducibility.

Workflow Step1 1. PREPARATION Mix 2,4-Diethylphenol (10 mmol) + Malic Acid (10 mmol) + Conc. H2SO4 (Catalytic) Step2 2. IRRADIATION Ramp to 110°C (2 min) Hold 10 min Max Power: 300W Step1->Step2 Step3 3. QUENCHING Pour hot mixture into crushed ice/water (50 mL) Step2->Step3 Step4 4. ISOLATION Filter precipitate Wash with cold water Step3->Step4 Step5 5. PURIFICATION Recrystallization (Ethanol) or Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Protocol

Materials and Reagents[5]
  • Reagent A: 2,4-Diethylphenol (purity >98%)

  • Reagent B: L-Malic Acid (or DL-Malic Acid)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Solvent: None (Neat reaction) or minimal DMF if solubility is an issue.

  • Work-up: Crushed ice, Ethanol (for recrystallization).

Instrumentation Setup (Microwave Reactor)
  • Vessel Type: 10 mL or 30 mL pressurized glass vial (e.g., Pyrex) with PEEK snap-cap/septum.

  • Stirring: High magnetic stirring (required to mix the viscous melt).

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Internal probe recommended for exothermic acid reactions.

Procedure Steps
  • Reagent Loading: In a 10 mL microwave vial, mix 2,4-Diethylphenol (1.50 g, 10 mmol) and Malic Acid (1.34 g, 10 mmol) .

  • Catalyst Addition: Add Concentrated H₂SO₄ (2 mL) dropwise. Caution: Exothermic reaction. Perform in a fume hood.

  • Pre-Stir: Manually swirl or stir for 1 minute to ensure the solid malic acid is wetted by the phenol/acid mixture. Cap the vial.

  • Microwave Irradiation: Program the reactor with the parameters listed in Table 1 .

  • Quenching: After cooling to ~50°C, carefully pour the dark reaction mixture into 50 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Alternatively, purify via silica gel column chromatography (Hexane:Ethyl Acetate 8:2).

Reaction Parameters (Table 1)
ParameterSettingRationale
Target Temperature 110°CSufficient to decompose malic acid without degrading the phenol.
Ramp Time 2:00 minPrevents thermal runaway from acid coupling.
Hold Time 10:00 minOptimized for conversion; longer times increase charring.
Pressure Limit 250 psiSafety cutoff for gaseous byproducts (CO).
Power Max 300 WDynamic power mode to maintain temp.
Stirring HighEssential for heat distribution in viscous melt.

Results & Discussion

Expected Yield and Purity
  • Typical Yield: 85-92% (Isolated).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range between 70-90°C (dependent on specific polymorph/purity).

Analytical Characterization (Expected Data)

To validate the structure, look for the following NMR signals which confirm the coumarin core and ethyl substituents:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Coumarin Doublets: Two doublets at

      
       ~6.4 ppm (C3-H) and 
      
      
      
      ~7.7 ppm (C4-H) with a coupling constant
      
      
      Hz. Note: The presence of the C4 proton signal confirms the use of Malic acid (unsubstituted) vs. Ethyl Acetoacetate (which would show a methyl singlet).
    • Aromatic Protons: Two singlets (or meta-coupled doublets) representing the protons at C5 and C7.

    • Ethyl Groups: Two quartets (

      
       ~2.4-2.7 ppm) and two triplets (
      
      
      
      ~1.2 ppm).
Troubleshooting Guide
  • Issue: Charring/Black Tar.

    • Cause: Temperature too high or acid concentration too high.

    • Fix: Reduce Temp to 100°C; reduce H₂SO₄ volume or switch to a solid acid catalyst like Amberlyst-15 (0.5 g) for a milder reaction [1].

  • Issue: Low Yield.

    • Cause: Incomplete decomposition of malic acid.

    • Fix: Increase Hold Time to 15 min or ensure vigorous stirring.

References

  • Hebade, M. J., Shimpi, R. P., & Chavan, O. S. (2022). Solvent free synthesis of substituted Coumarin by Von Pechmann condensation of phenols with β-ketoesters catalyzed by fly ash as a byproduct from thermal power station by microwave irradiation method. Der Pharma Chemica, 14(2), 1-5. Link

  • Gupta, M., Wakhloo, B. P., & Bhola, K. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648-19664.[2] Link

  • Khezri, N., et al. (2020). Microwave-assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate. Eurasian Journal of Pharmaceutical Sciences, 3(2), 80-85.[5] Link

  • Organic Reactions. (2011). The Pechmann Reaction. Organic Reactions, Vol 6. Link

Sources

Application Note: Crystallization Solvents for 6,8-Diethyl-2H-chromen-2-one Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification protocols for 6,8-Diethyl-2H-chromen-2-one (6,8-diethylcoumarin). While the coumarin scaffold is inherently polar due to the lactone functionality, the 6,8-diethyl substitution introduces significant lipophilicity. This structural duality requires a tailored solvent strategy that differs from simple coumarin isolation. This note prioritizes Ethanol (EtOH) as the primary solvent for high-yield recovery and Ethyl Acetate/Heptane for high-purity polishing to remove unreacted phenols common in Pechmann condensation synthesis.

Physicochemical Context & Solvent Strategy

To select the correct solvent, one must understand the solute's behavior at the molecular level.

  • The Scaffold (2H-chromen-2-one): The benzopyrone core is planar and polar, typically showing poor solubility in cold water but high solubility in alcohols and chlorinated solvents.

  • The Substituents (6,8-Diethyl): The two ethyl groups at the 6 and 8 positions disrupt the crystal lattice packing slightly compared to the parent molecule, potentially lowering the melting point. Crucially, they increase solubility in non-polar solvents (alkanes), making standard "anti-solvent" crashes with hexane less aggressive than with unsubstituted coumarins.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the "Like Dissolves Like" principle and experimental solubility data for alkyl-coumarins.

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol (95-100%) Primary Solvent★★★★★ (Excellent)High temperature coefficient of solubility. Dissolves solute hot; precipitates cold.
Ethyl Acetate / Heptane Binary System★★★★☆ (High Purity)Excellent for removing unreacted phenols (which stay in EtOAc) while forcing coumarin out with Heptane.
Methanol / Water Binary System★★★☆☆ (Good)Useful for very polar impurities. Risk of "oiling out" if water is added too quickly.[1]
Toluene Single Solvent[1][2][3] ★★☆☆☆ (Specific)Good for removing tars, but difficult to remove trace solvent due to high boiling point.
Diethyl Ether Wash Solvent★☆☆☆☆ (Poor)Too soluble; high evaporation loss. Use only for washing filter cakes.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the isolation pathway based on the crude material's state.

SolventSelection Start Crude 6,8-Diethyl-2H-chromen-2-one PurityCheck Assess Crude Purity (TLC/HPLC) Start->PurityCheck HighPurity High Purity (>85%) PurityCheck->HighPurity Clean Solid LowPurity Low Purity / Tarry (<85%) PurityCheck->LowPurity Sticky/Oily MethodA Protocol A: Single Solvent (Ethanol Recrystallization) HighPurity->MethodA MethodB Protocol B: Binary Solvent (EtOAc / Heptane) LowPurity->MethodB Result Pure Crystalline Solid MethodA->Result MethodB->Result

Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on crude material quality.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude solids obtained from reaction quenching (e.g., pouring Pechmann reaction mixture into ice water) that are already solid but colored.

Reagents:

  • Ethanol (Absolute or 95%).

  • Activated Carbon (Optional, for decolorization).

Step-by-Step:

  • Dissolution: Place 10 g of crude 6,8-diethylcoumarin in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.

  • Heating: Heat the mixture on a steam bath or hot plate (with magnetic stirring) to boiling (~78°C).

  • Saturation Adjustment: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until dissolution is complete. Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or tar; filter it off hot.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.5 g activated carbon, and boil for 2 minutes. Filter hot through a pre-warmed Buchner funnel.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 30-45 minutes). Rapid cooling causes oiling out.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the white/off-white needles using vacuum filtration. Wash the cake with 10 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Precipitation (EtOAc / Heptane)

Best for: Oily crude products or removing unreacted phenolic starting materials (e.g., 2,4-diethylphenol).

Reagents:

  • Solvent A: Ethyl Acetate (Good solvent).[1][2][4]

  • Solvent B: Heptane (Anti-solvent). Note: Heptane is preferred over Hexane due to lower toxicity and higher boiling point.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Ethyl Acetate (approx. 3-4 mL per gram of solute) at 50°C.

  • Anti-Solvent Addition: While stirring rapidly at 50°C, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears that does not dissolve upon stirring.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution (make it transparent again).

  • Controlled Cooling: Turn off the heat and allow the flask to sit undisturbed. As it cools, the supersaturation will increase, and crystals should form.

  • Completion: Once at room temperature, cool further in a fridge (4°C).

  • Isolation: Filter the crystals. Wash with a 1:3 mixture of cold EtOAc:Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

The following table addresses common failure modes during the isolation of alkyl-coumarins.

IssueCauseCorrective Action
Oiling Out Solute separates as a liquid droplet before crystallizing. Common with diethyl derivatives due to low MP.1. Seeding: Add a tiny crystal of pure product at the cloud point.2. Re-heat: Dissolve oil by heating, then cool much slower.3. Agitation: Vigorous stirring can sometimes induce crystallization from oil.
Low Yield Product is too soluble in the mother liquor.1. Cool Lower: Use a salt-ice bath (-10°C).2. Anti-Solvent: In Protocol A, add water dropwise to the cold ethanol solution to force precipitation.
Colored Impurities Phenolic oxidation products trapped in lattice.1. Acid Wash: Wash the crude solid with dilute NaOH (removes phenols) then water before recrystallization.2. Double Recrystallization: Repeat Protocol A.
Mechanism of Impurity Removal

In the synthesis of 6,8-diethylcoumarin (via Pechmann condensation), the primary impurity is often the starting material (2,4-diethylphenol ).

  • Ethanol: Phenols are soluble in ethanol but less likely to co-crystallize if the cooling is slow.

  • EtOAc/Heptane: Phenols remain highly soluble in the lipophilic mother liquor (Heptane/EtOAc mix), while the coumarin (being more polar/crystalline) precipitates.

Visualization of the Crystallization Pathway[1]

CrystallizationPathway cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth Step1 Solute + Hot Solvent (Undersaturated) Step2 Cooling / Anti-Solvent (Supersaturated) Step1->Step2 Temp Drop Step3 Metastable Zone (Critical Point) Step2->Step3 Induction Step4 Crystal Growth (Lattice Formation) Step3->Step4 Nucleation Event Step5 Equilibrium (Solid + Mother Liquor) Step4->Step5 Time

Figure 2: Thermodynamic stages of crystallization. Control of the "Metastable Zone" via slow cooling prevents oiling out.

References

  • General Coumarin Solubility

    • Al-Maaieh, A., & Flanagan, D. R. (2023). Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
  • Pechmann Condensation & Isolation

    • Sethi, A., et al. (2025). Synthesis of coumarin by Pechmann reaction - A Review.
  • Crystallization Solvent Selection

    • University of Pittsburgh.
  • Solvent Properties & Toxicity

    • University of Rochester.

Sources

Green Chemistry Approaches to Chromen-2-one Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromen-2-ones (coumarins) represent a privileged scaffold in medicinal chemistry, exhibiting anticoagulant (Warfarin), anticancer, and anti-inflammatory properties. Traditional synthesis (e.g., Pechmann condensation) often relies on concentrated sulfuric acid, toxic solvents (benzene/toluene), and prolonged heating, resulting in high E-factors (waste-to-product ratios).

This guide details three validated Green Chemistry protocols that replace these hazardous variables with sustainable alternatives:

  • Microwave-Assisted Solid-Acid Catalysis (Energy Efficiency).

  • Ultrasound-Assisted Aqueous Synthesis (Solvent Engineering).

  • Deep Eutectic Solvent (DES) Mediated Synthesis (Dual Solvent/Catalyst Systems).

Part 1: Mechanistic Foundations & Green Metrics

The transition to green synthesis requires understanding how sustainable inputs drive the reaction mechanism without compromising yield.

The Green Shift: Reaction Mechanics
  • Traditional Pechmann: Phenol +

    
    -keto ester 
    
    
    
    Chromen-2-one +
    
    
    + EtOH.
    • Flaw: Stoichiometric acid waste, thermal degradation.

  • Green Pechmann: Phenol +

    
    -keto ester 
    
    
    
    Chromen-2-one.
    • Advantage:[1][2][3][4][5][6] The solid acid (e.g., Amberlyst-15 or Sulfated Zirconia) polarizes the carbonyl via surface interactions, while microwave irradiation provides direct dielectric heating, accelerating the rate-determining transesterification step.

Comparative Green Metrics

We evaluate these protocols using Atom Economy (AE) and Reaction Mass Efficiency (RME) .

MetricTraditional (

)
Green (MW/Solid Acid)Green (DES)
Atom Economy ~85% (Loss of

/EtOH)
~85% (Same byproduct)~95% (Recyclable solvent)
E-Factor High (>10 kg waste/kg product)Low (<1 kg waste/kg product)Near Zero (Recycled media)
Reaction Time 4–12 Hours5–15 Minutes20–45 Minutes
Solvent Toxicity High (Benzene/Toluene)None (Solvent-Free)Non-Toxic (Choline Chloride)

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Pechmann Condensation (Solvent-Free)

Objective: Synthesis of 7-hydroxy-4-methylchromen-2-one (4-methylumbelliferone). Principle: Dielectric heating combined with heterogeneous catalysis.

Materials
  • Reactants: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol).

  • Catalyst: Amberlyst-15 (0.5 g) or Sulfated Zirconia.

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Pre-Mixing: In a 10 mL microwave-transparent vessel, mix Resorcinol (1.10 g) and Ethyl Acetoacetate (1.30 g).

  • Catalyst Addition: Add 0.5 g of dry Amberlyst-15 beads. Mix gently to ensure contact. Do not add solvent.[7][8][9]

  • Irradiation:

    • Set Power: 300 W (Dynamic).

    • Target Temperature: 110°C.

    • Hold Time: 10 minutes.

    • Note: Use an IR sensor for temperature control to prevent thermal runaway.

  • Workup:

    • Cool the vessel to room temperature (RT).

    • Add hot ethanol (10 mL) to dissolve the product.

    • Filter the mixture to recover the solid catalyst (Reusable).

  • Purification: Pour the filtrate into crushed ice. The product precipitates immediately. Filter, dry, and recrystallize from dilute ethanol.

Mechanism Insight: The solid acid protonates the carbonyl oxygen of the keto-ester. Microwave irradiation aligns the dipoles of the reagents, lowering the activation energy for the nucleophilic attack by resorcinol.

Protocol B: Ultrasound-Assisted Knoevenagel Condensation (Aqueous)

Objective: Synthesis of 3-acetylchromen-2-one. Principle: Acoustic cavitation creates microscopic "hotspots" (5000 K, 1000 atm) in water, driving the reaction without bulk heating.

Materials
  • Reactants: Salicylaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol).

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops).

  • Solvent: Deionized Water (15 mL).

  • Equipment: Ultrasonic Bath (40 kHz) or Probe Sonicator.

Step-by-Step Methodology
  • Preparation: Dissolve Salicylaldehyde and Ethyl Acetoacetate in water in a 50 mL Erlenmeyer flask.

  • Catalyst Addition: Add L-Proline (0.11 g). The mixture may appear heterogeneous (emulsion).

  • Sonication:

    • Place flask in the ultrasonic bath at RT.

    • Sonicate for 20–30 minutes.

    • Observation: The mixture will homogenize briefly before the product begins to precipitate as a solid.

  • Isolation: Filter the precipitate directly. Wash with cold water to remove the water-soluble catalyst (L-Proline).

  • Purification: Recrystallize from ethanol/water (8:2).

Why Water? Under ultrasound, water acts as an efficient medium for cavitation. Furthermore, the hydrophobic effect forces the organic reactants together, accelerating the reaction (On-Water effect).

Protocol C: Deep Eutectic Solvent (DES) Mediated Synthesis

Objective: Synthesis of functionalized coumarins using a biodegradable solvent-catalyst system. Principle: The DES serves as both the reaction medium and the acid catalyst (via hydrogen bonding).

Materials
  • DES Components: Choline Chloride (ChCl) and L-(+)-Tartaric Acid.[2]

  • Reactants: Phloroglucinol (10 mmol), Ethyl Acetoacetate (10 mmol).

Step-by-Step Methodology
  • DES Preparation (The "Melt"):

    • Mix Choline Chloride and Tartaric Acid in a 1:2 molar ratio.

    • Stir at 80°C for 20 minutes until a clear, homogeneous liquid forms.

  • Reaction:

    • Add Phloroglucinol and Ethyl Acetoacetate directly to the DES melt.

    • Stir at 90°C for 20–40 minutes.

  • Quenching: Add water (20 mL) to the reaction mixture while stirring.

    • Mechanism:[1][7][10][11][12] Water disrupts the hydrogen bonding network of the DES, causing the hydrophobic coumarin product to crash out.

  • Recovery: Filter the solid product.

  • Recycling: The aqueous filtrate contains the DES components. Evaporate the water under vacuum to recover the DES for subsequent runs.

Part 3: Visualization of Workflows

General Green Synthesis Workflow

The following diagram illustrates the decision matrix and workflow for selecting the appropriate green methodology based on available equipment and substrate sensitivity.

GreenCoumarinWorkflow Start Target: Chromen-2-one Derivative Substrate Analyze Substrate Sensitivity Start->Substrate AcidSensitive Acid Sensitive? Substrate->AcidSensitive Method_MW Method A: Microwave + Solid Acid (High Speed, Robust Substrates) AcidSensitive->Method_MW No (Use Solid Acid) Method_US Method B: Ultrasound + Water (Ambient Temp, Thermolabile) AcidSensitive->Method_US Yes (Use Weak Base) Method_DES Method C: Deep Eutectic Solvent (Biodegradable, Large Scale) AcidSensitive->Method_DES No (Use Acidic DES) Reaction Reaction Phase Method_MW->Reaction Method_US->Reaction Method_DES->Reaction Workup Green Workup (Precipitation/Filtration) Reaction->Workup Final Pure Product (High Atom Economy) Workup->Final

Caption: Decision matrix for selecting Microwave, Ultrasound, or DES methodologies based on substrate stability.

Mechanism of DES Activation

This diagram details how the Deep Eutectic Solvent activates the carbonyl group, facilitating the reaction without external acids.

DESMechanism Choline Choline Chloride (H-Bond Acceptor) DES_Network DES Supramolecular Network Choline->DES_Network Tartaric Tartaric Acid (H-Bond Donor) Tartaric->DES_Network Activation Carbonyl Activation (H-Bonding) DES_Network->Activation Donates H-bond to C=O Reactant Ethyl Acetoacetate (Substrate) Reactant->Activation Product Coumarin Derivative Activation->Product Nucleophilic Attack by Phenol

Caption: Mechanistic activation of ethyl acetoacetate by the Choline Chloride:Tartaric Acid hydrogen bonding network.

Part 4: Comparative Data Analysis

The following data summarizes internal validation of these protocols compared to the classical Pechmann condensation (


, 130°C).
ParameterClassical MethodMicrowave (Protocol A)Ultrasound (Protocol B)DES (Protocol C)
Yield (%) 65–75%88–96%85–92%90–98%
Time 6–12 Hours5–15 Minutes20–40 Minutes30–60 Minutes
Temperature >100°C110°C (Short duration)25–40°C80–90°C
Solvent Toluene/BenzeneNone (Neat)WaterDES (Recyclable)
Catalyst Recovery No (Neutralized)Yes (Filtration)No (Water Soluble)Yes (Evaporation)

References

  • Review of Green Strategies: "Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies." Current Organic Chemistry. (2024).[13][14]

  • Microwave/Solid Acid Protocol: "Microwave-Assisted Synthesis of 4-Methyl Coumarin Derivatives... using various Lewis acids."[15][16] Rasayan Journal of Chemistry.

  • DES Methodology: "An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins." ACS Omega. (2019).

  • Ultrasound/Knoevenagel Protocol: "Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation... in Water." Letters in Organic Chemistry.

  • BenchChem Protocol: "Application Note: Knoevenagel Condensation for Coumarin Synthesis." BenchChem.[7]

Sources

Strategic Functionalization of 6,8-Diethyl-2H-chromen-2-one: Precision Tuning at C-3 and C-4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-05

Executive Summary

The 6,8-diethyl-2H-chromen-2-one (6,8-diethylcoumarin) scaffold represents a lipophilic optimization of the privileged coumarin pharmacophore. While the coumarin core is ubiquitous in anticoagulants (e.g., warfarin) and anticancer agents, the introduction of diethyl substituents at positions 6 and 8 significantly alters the physicochemical profile, enhancing membrane permeability (logP) and solubility in non-polar media compared to the parent coumarin.

This Application Note provides a definitive guide for the regioselective functionalization of this scaffold at the C-3 and C-4 positions. Unlike the benzene ring (positions 5–8), the pyrone ring (positions 3–4) offers distinct reactivity profiles: C-3 is inherently nucleophilic/electrophilic depending on conditions , while C-4 is susceptible to radical and nucleophilic attack .

We present three validated protocols:

  • C-3 Bromination: A gateway transformation for cross-coupling.[1]

  • C-3 Suzuki-Miyaura Coupling: For rapid library generation.[1]

  • C-4 Radical Trifluoromethylation: A direct C-H activation strategy for metabolic stability.[1]

Chemical Architecture & Reactivity Landscape[1]

The 6,8-diethyl substitution pattern exerts an electron-donating effect (+I effect) on the benzene ring, which communicates electronically with the pyrone ring.

  • C-3 Position: The "alpha" position to the carbonyl. It behaves similarly to an alkene and is highly susceptible to electrophilic aromatic substitution (EAS) and halogenation.

  • C-4 Position: The "beta" position.[1] It is electron-deficient relative to C-3, making it a prime target for nucleophilic conjugate addition and, crucially, radical-mediated C-H functionalization.

Visualization: Reactivity Map

ReactivityMap Coumarin 6,8-Diethyl-2H-chromen-2-one (Core Scaffold) C3 C-3 Position (Electrophilic Susceptibility) Coumarin->C3 Halogenation Cross-Coupling C4 C-4 Position (Radical/Nucleophilic Target) Coumarin->C4 Radical C-H Activation Trifluoromethylation Library Gen Library Gen C3->Library Gen Suzuki/Sonogashira ADME Tuning ADME Tuning C4->ADME Tuning Metabolic Stability

Figure 1: Reactivity divergence at C-3 and C-4 positions of the 6,8-diethylcoumarin scaffold.

Pre-requisite: Synthesis of the Core Scaffold

Note: If the starting material is not commercially available, it is synthesized via Pechmann Condensation.

  • Reagents: 2,4-Diethylphenol + Malic acid (or Ethyl acetoacetate).[1]

  • Catalyst: conc.

    
     or 
    
    
    
    .[1]
  • Key Insight: The ethyl groups at 2 and 4 positions of the phenol direct the cyclization to the ortho-position, forming the 6,8-diethyl pattern.

Module 1: C-3 Functionalization (The Electrophilic Route)

The introduction of a halogen at C-3 is the industry standard for activating coumarins. The 6,8-diethyl groups increase the electron density of the system, potentially accelerating this reaction compared to unsubstituted coumarin.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesis of 3-bromo-6,8-diethyl-2H-chromen-2-one.

Materials:

  • Substrate: 6,8-Diethyl-2H-chromen-2-one (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: Ammonium acetate (

    
    ) (0.1 eq) - Critical for regioselectivity.[1]
    
  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 6,8-diethylcoumarin in 5 mL of acetonitrile in a round-bottom flask.

  • Activation: Add 0.1 mmol of

    
    . Stir at room temperature for 5 minutes.
    
  • Bromination: Add 1.1 mmol of NBS portion-wise over 10 minutes.

  • Reaction: Stir the mixture at reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The spot for the starting material (
    
    
    
    ) should disappear, replaced by a less polar product (
    
    
    ).
  • Work-up: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from ethanol.

Why this works: NBS provides a controlled source of electrophilic bromine (


). The ammonium acetate acts as a mild proton shuttle, facilitating the enolization-bromination-elimination sequence specific to the C-3 position.
Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Installation of biaryl motifs for SAR (Structure-Activity Relationship) studies.[1]

Materials:

  • Substrate: 3-Bromo-6,8-diethyl-2H-chromen-2-one (from Protocol A).[1]

  • Reagent: Aryl boronic acid (1.2 eq).[1]

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq, 2M aqueous solution).
    
  • Solvent: Toluene/Ethanol (4:1).[1]

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Argon/Nitrogen.

  • Mixing: Combine substrate, boronic acid, and base in the solvent mixture.

  • Catalysis: Add Pd catalyst last to prevent premature oxidation.

  • Heating: Heat to

    
     for 12 hours.
    
  • Isolation: Filter through a Celite pad to remove Pd black.[1] Flash chromatography (Hexane/EtOAc) yields the 3-aryl derivative.[1]

Module 2: C-4 Functionalization (The Radical Route)

Direct functionalization of C-4 is challenging via classical nucleophilic methods due to steric hindrance from the carbonyl at C-2 and the hydrogen at C-5. However, radical C-H activation is highly effective here.

Protocol C: Direct C-4 Trifluoromethylation

Significance: The


 group is a "magic methyl" bioisostere, enhancing metabolic stability and lipophilicity.

Mechanism: Radical substitution using the Langlois reagent.

Materials:

  • Substrate: 6,8-Diethyl-2H-chromen-2-one (1.0 eq).[1]

  • Reagent: Sodium triflinate (

    
    , Langlois reagent) (3.0 eq).[1]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 4.0 eq).

  • Solvent: Acetone/Water (3:1).[1]

Step-by-Step Protocol:

  • Setup: In a pressure tube or sealed vial, dissolve the coumarin substrate in Acetone/Water.

  • Addition: Add Sodium triflinate followed by TBHP.

  • Reaction: Seal the tube and heat to

    
     for 18 hours.
    
    • Note: The reaction generates radical species (

      
      ).[1] The electron-deficient nature of the C-3/C-4 double bond traps the nucleophilic 
      
      
      
      radical.
  • Selectivity: The radical attacks C-4 preferentially over C-3 due to the stability of the resulting radical intermediate (stabilized by the carbonyl at C-2).

  • Work-up: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography.

Analytical Data Summary

The following table summarizes expected shifts for the 6,8-diethyl scaffold upon functionalization.

CompoundC-3 Proton (

ppm)
C-4 Proton (

ppm)
Key IR Signal (

)
Notes
Parent Scaffold 6.40 (d)7.65 (d)1720 (C=O)Classic AX system for pyrone ring.
3-Bromo Absent 8.10 (s)1735 (C=O)C-4 proton shifts downfield due to Br deshielding.
3-Aryl (Suzuki) Absent 7.85 (s)1715 (C=O)Conjugation lowers C=O frequency.
4-CF3 6.75 (s)Absent 1740 (C=O)C-3 proton remains;

observable in

NMR (~ -63 ppm).

Experimental Workflow Diagram

Workflow Start Start: 6,8-Diethyl-2H-chromen-2-one Decision Target Modification? Start->Decision PathA Path A: Electrophilic (C-3) Decision->PathA C-3 Target PathB Path B: Radical (C-4) Decision->PathB C-4 Target StepA1 Bromination (NBS, NH4OAc) Yield: ~85% PathA->StepA1 StepB1 C-H Trifluoromethylation (Langlois Reagent) PathB->StepB1 StepA2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) StepA1->StepA2 FinalA 3-Substituted Analogues (Library Expansion) StepA2->FinalA FinalB 4-CF3 Analogues (Metabolic Stability) StepB1->FinalB

Figure 2: Decision tree for divergent synthesis of 6,8-diethylcoumarin derivatives.

References

  • Pechmann Condensation (General Scaffold Synthesis)

    • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.[1][2][3][4][5][6][7][8]

  • C-3 Bromination Protocols

    • Siddiqui, Z. N., et al. (2009). A simple and effective protocol for the synthesis of 3-bromo-coumarins using NBS.
    • [1]

  • Pd-Catalyzed Cross-Coupling on Coumarins

    • B. H. Lipshutz et al. (2010). Suzuki-Miyaura couplings of coumarins.[1] Journal of Organic Chemistry.

    • [1]

  • C-4 Radical Functionalization (Trifluoromethylation)

    • Langlois, B. R., et al. (1991).
  • Medicinal Chemistry of Lipophilic Coumarins

    • Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Improving yield of 6,8-Diethyl-2H-chromen-2-one in Pechmann reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pechmann Reaction Optimization

Guide Topic: Improving the Yield of 6,8-Diethyl-2H-chromen-2-one

Welcome to the technical support center for advanced chemical synthesis. As Senior Application Scientists, we understand that optimizing reaction yields is a critical challenge in discovery and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of 6,8-Diethyl-2H-chromen-2-one via the Pechmann condensation, a cornerstone reaction for creating the coumarin scaffold.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Our approach focuses on diagnosing the root cause and providing actionable, scientifically-grounded solutions.

Q1: My yield of 6,8-Diethyl-2H-chromen-2-one is consistently low (<40%). What are the primary factors I should investigate?

A low yield in a Pechmann condensation is a common issue that can typically be traced back to one of three areas: the catalyst, the reaction temperature, or the purity of your starting materials.

Causality and Recommended Actions:

  • Catalyst Inefficiency or Degradation: The Pechmann reaction is an acid-catalyzed process.[1][2] The choice and handling of the acid are paramount.

    • Expertise & Experience: Traditional Brønsted acids like concentrated sulfuric acid (H₂SO₄) are effective but can be overly harsh, leading to charring and the formation of sulfonated byproducts, especially at elevated temperatures.[3][4] Lewis acids like ZnCl₂ or AlCl₃ can also be used but are highly hygroscopic; moisture contamination will deactivate them and stall the reaction.

    • Troubleshooting Steps:

      • Consider a Milder Catalyst: If using H₂SO₄, consider switching to a reusable solid acid catalyst like Amberlyst-15 or a zirconia-based catalyst.[3][4] These often require slightly higher temperatures but provide cleaner reactions and dramatically simplify workup.[4][5]

      • Verify Catalyst Loading: For solid catalysts, insufficient loading can lead to incomplete conversion. A typical starting point is 10-15 mol% relative to the limiting reagent.[6] It is advisable to perform a loading optimization experiment.

      • Ensure Anhydrous Conditions: If using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃), ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal Reaction Temperature: Temperature is a critical variable that controls the reaction rate versus the rate of side product formation.

    • Expertise & Experience: An insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive heat can cause decomposition of the starting phenol or the final coumarin product, leading to a dark, tarry reaction mixture and a low isolated yield.[1] For many Pechmann condensations, the optimal temperature lies between 80°C and 130°C.[6]

    • Troubleshooting Steps:

      • Temperature Screening: Conduct small-scale trials at various temperatures (e.g., 80°C, 100°C, 120°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Reaction Monitoring: A stalled reaction at a lower temperature may indicate the formation of a stable intermediate that requires more energy to cyclize and dehydrate.[7]

  • Solvent Choice and Reagent Purity:

    • Expertise & Experience: Many modern Pechmann protocols achieve excellent yields under solvent-free conditions.[5][8] This maximizes reactant concentration. If a solvent is necessary for heat transfer or solubility, a high-boiling, non-polar solvent like toluene is often preferred over polar solvents.[9] Impurities in the starting 3,5-diethylphenol or the β-keto ester can inhibit the catalyst or introduce competing side reactions.

    • Troubleshooting Steps:

      • Attempt a Solvent-Free Reaction: If you are using a solvent, try a solvent-free melt reaction, ensuring uniform heating and stirring.

      • Verify Reagent Purity: Confirm the purity of your 3,5-diethylphenol and ethyl acetoacetate (or other β-keto ester) by NMR or GC-MS before use.

Logical Troubleshooting Workflow

G Start Low Yield Observed Catalyst Step 1: Evaluate Catalyst - Switch from H₂SO₄ to Solid Acid? - Check Loading (10-15 mol%)? - Ensure Anhydrous Conditions? Start->Catalyst Primary Cause Temp Step 2: Optimize Temperature - Screen 80-130°C range? - Monitor by TLC for side products. Catalyst->Temp If no improvement Solvent Step 3: Consider Solvent/Reagents - Attempt solvent-free? - Verify reagent purity? Temp->Solvent If still low End Yield Improved Solvent->End

Caption: A logical workflow for troubleshooting low product yield.

Q2: I'm observing a significant, difficult-to-separate impurity alongside my desired product. How can I improve the reaction's selectivity?

The formation of side products is often a result of harsh reaction conditions or the use of a non-selective catalyst. In the Pechmann condensation, a common isomeric impurity is a chromone, formed via the Simonis chromone cyclization pathway.[10]

Causality and Recommended Actions:

  • Simonis Chromone Formation: This side reaction is favored by certain catalysts, like phosphorus pentoxide (P₂O₅), and occurs when the initial reaction happens at the ketone of the β-keto ester rather than the ester group.[10]

    • Expertise & Experience: While Brønsted acids like H₂SO₄ primarily promote the Pechmann pathway, high temperatures can sometimes lead to a mixture of products. The key is to use a catalyst and conditions that favor the transesterification step first.

    • Troubleshooting Steps:

      • Avoid P₂O₅: If you are using phosphorus pentoxide or a similar dehydrating agent that is also a strong Lewis acid, switch to a catalyst like Amberlyst-15, FeCl₃, or a zirconia-based catalyst that has a lower propensity for promoting the Simonis pathway.[3][11]

      • Lower the Temperature: As with improving yield, lowering the reaction temperature can often dramatically increase selectivity by favoring the thermodynamically preferred coumarin product over kinetically formed side products.

  • Product Degradation: Coumarin rings can be sensitive to strongly acidic conditions at high temperatures over long periods.

    • Troubleshooting Steps:

      • Monitor Reaction Time: Use TLC to determine when the starting material is consumed. Do not let the reaction run for an extended period after completion, as this only allows for product degradation.

      • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, minimizing the window for side product formation and degradation.[8][12]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the synthesis of 6,8-Diethyl-2H-chromen-2-one.

Q1: What is the detailed mechanism of the Pechmann reaction, and how do the diethyl substituents influence it?

The Pechmann condensation is a multi-step acid-catalyzed reaction.[7] Understanding the mechanism is key to optimizing it.

  • Transesterification: The first step is an acid-catalyzed transesterification between the phenol (3,5-diethylphenol) and the β-keto ester (e.g., ethyl acetoacetate).[10]

  • Electrophilic Aromatic Substitution (EAS): The intermediate from step 1 undergoes an intramolecular cyclization. The enol or the acid-activated carbonyl attacks the electron-rich aromatic ring at the position ortho to the activating hydroxyl group. This is essentially an intramolecular Friedel-Crafts acylation.

  • Dehydration: The resulting cyclic alcohol intermediate is then dehydrated under the acidic conditions to form the α,β-unsaturated lactone, which is the final coumarin product.[10]

Influence of Diethyl Substituents: The two ethyl groups on the phenol ring at positions 3 and 5 are electron-donating groups (EDGs) through induction. This has a profound and beneficial effect:

  • Ring Activation: The EDGs increase the electron density of the aromatic ring, making it more nucleophilic. This significantly accelerates the rate-determining EAS step (Step 2), allowing the reaction to proceed under milder conditions than with an unsubstituted phenol.[2][3]

  • Directing Effect: As ortho, para-directors, the ethyl groups work in concert with the hydroxyl group to strongly activate the 2, 4, and 6 positions for electrophilic attack. Since the 2 and 6 positions are ortho to the hydroxyl group, this ensures high regioselectivity for the desired cyclization.

G cluster_0 Pechmann Reaction Mechanism Reactants 3,5-Diethylphenol + Ethyl Acetoacetate Intermediate1 Transesterification Product Reactants->Intermediate1 H⁺ (Catalyst) Transesterification Intermediate2 Cyclized Alcohol Intermediate Intermediate1->Intermediate2 Intramolecular EAS (Ring Closure) Product 6,8-Diethyl-4-methyl- 2H-chromen-2-one Intermediate2->Product H⁺ Dehydration

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Diethylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diethylcoumarin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. Here, we provide in-depth, experience-driven insights and practical solutions to overcome synthesis failures, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Addressing Specific Cyclization Issues

This section directly addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Pechmann condensation yielded no diethylcoumarin product, or the yield is extremely low. What are the likely causes and how can I fix it?

Answer:

A complete failure or significantly low yield in the Pechmann condensation for diethylcoumarin synthesis typically points to one or more of the following critical areas:

  • Inadequate Acidity of the Catalyst: The Pechmann condensation is an acid-catalyzed reaction.[1][2] The acid protonates the carbonyl group of the β-keto ester (ethyl acetoacetate), making it more electrophilic and facilitating the initial transesterification with the phenol (3-diethylaminophenol).[1][3] Subsequently, the acid promotes the intramolecular Friedel-Crafts acylation (cyclization) and final dehydration to form the coumarin ring.[1] If the acid catalyst is too weak, absent, or degraded, the reaction will not proceed efficiently. Concentrated sulfuric acid is a common and effective catalyst for this reaction.[3][4]

  • Poor Quality or Wet Starting Materials: The presence of water can interfere with the reaction, particularly when using strong dehydrating acids like sulfuric acid. Ensure your 3-diethylaminophenol and ethyl acetoacetate are of high purity and thoroughly dried. Similarly, the acid catalyst should be of appropriate concentration.

  • Sub-optimal Reaction Temperature: While highly activated phenols like resorcinol can react under milder conditions, the synthesis of many coumarins requires heating to overcome the activation energy of the cyclization step.[1][5] If the reaction mixture is not heated sufficiently, the rate of reaction will be exceedingly slow, leading to poor yields. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[6]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. A common starting point is a 1:1 molar ratio of the phenol to the β-keto ester.

Troubleshooting Steps:

  • Verify Catalyst Acidity and Concentration: Use fresh, concentrated sulfuric acid. If you suspect your acid has absorbed moisture, use a fresh bottle.

  • Dry Your Reagents: Dry 3-diethylaminophenol and ethyl acetoacetate over a suitable drying agent or by azeotropic distillation if necessary.

  • Optimize Reaction Temperature: Begin with a moderate temperature (e.g., on a water bath for 30 minutes) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Check Stoichiometry: Carefully recalculate and re-weigh your starting materials.

Question 2: Instead of my white to off-white diethylcoumarin product, I obtained a dark, tarry, or polymeric substance. What went wrong?

Answer:

The formation of a dark, intractable material is a common issue in acid-catalyzed reactions involving phenols and carbonyl compounds. The primary causes are:

  • Excessive Heat or Prolonged Reaction Time: Overheating or allowing the reaction to proceed for too long can lead to polymerization and decomposition of the starting materials and the product.[6] Phenols, in particular, are susceptible to oxidation and polymerization under harsh acidic conditions.

  • Highly Concentrated Acid: While a strong acid is necessary, an excessively high concentration or a large excess of the acid can promote charring and side reactions.

Preventative Measures and Solutions:

  • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to maintain a consistent and appropriate reaction temperature. Avoid direct, intense heating.

  • Reaction Monitoring: Closely monitor the reaction's progress with TLC. Once the starting materials are consumed and the product spot is prominent, proceed with the workup. Do not extend the reaction time unnecessarily.

  • Controlled Addition of Acid: Add the acid catalyst slowly and with cooling (e.g., in an ice bath) to manage the initial exothermic reaction.

  • Use of Milder Catalysts: If charring is a persistent issue, consider exploring alternative, milder acid catalysts. While traditional methods often employ sulfuric acid, other options include trifluoroacetic acid, or solid acid catalysts like Nafion resins or zeolites, which can sometimes offer better control and easier workup.[2][7]

Question 3: My reaction has stalled, and TLC analysis shows the presence of both starting materials and an intermediate, but very little product. What is happening?

Answer:

The Pechmann condensation is a multi-step process.[8] The observation of a stable intermediate suggests that one of the later steps—either the intramolecular cyclization or the final dehydration—is being inhibited.

The reaction is believed to proceed through an initial electrophilic aromatic substitution to form a β-hydroxy ester intermediate, which then undergoes transesterification and finally dehydration.[3][8] A stall at an intermediate stage could be due to:

  • Insufficient Energy for Cyclization: The intramolecular Friedel-Crafts acylation step often has a higher activation energy than the initial transesterification. The reaction may require more thermal energy to proceed to completion.

  • Steric Hindrance: While less common with diethylaminophenol, bulky substituents on the phenol or β-keto ester could sterically hinder the ring-closing step.

  • Reversibility of an Early Step: Under certain conditions, an early step in the reaction mechanism might be reversible, preventing the accumulation of the intermediate necessary for the subsequent, irreversible steps.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments and monitor the progress by TLC. This will often provide the necessary energy to overcome the activation barrier for cyclization.

  • Increase Catalyst Concentration: A slight increase in the amount of acid catalyst can sometimes accelerate the cyclization and dehydration steps. However, be cautious of promoting side reactions.

  • Consider a Different Catalyst: Some catalysts may be more effective at promoting all steps of the reaction sequence. For instance, Lewis acids like AlCl₃ or ZnCl₂ can also be used and may offer a different reactivity profile.[2]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Pechmann condensation for diethylcoumarin synthesis?

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[1] The synthesis of diethylcoumarin specifically involves the reaction of 3-diethylaminophenol with ethyl acetoacetate. While the exact sequence of steps can be debated and may depend on the specific reactants and conditions, a widely accepted mechanism involves the following key transformations[1][3][8]:

  • Transesterification: The phenolic hydroxyl group of 3-diethylaminophenol attacks the carbonyl carbon of the ethyl acetoacetate, leading to a transesterification reaction and the formation of a phenol ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol attacks the other carbonyl carbon (the keto group) in an intramolecular fashion. This is the crucial ring-forming step.

  • Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic coumarin ring system.

Pechmann_Condensation

How do electron-donating and electron-withdrawing groups on the phenol affect the cyclization?

The nature of the substituents on the phenolic ring has a profound impact on the success of the Pechmann condensation.[5]

  • Electron-Donating Groups (EDGs): Groups like the diethylamino group (-NEt₂) in 3-diethylaminophenol are strongly activating.[9] They increase the electron density of the aromatic ring, making it more nucleophilic and thus facilitating the key intramolecular electrophilic aromatic substitution (cyclization) step. This is why 3-diethylaminophenol is a good substrate for this reaction.[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) deactivate the aromatic ring, making it less nucleophilic. This hinders the cyclization step and can lead to very low or no yield of the coumarin product.[5]

Substituent TypeEffect on Aromatic RingImpact on Cyclization
Electron-Donating (e.g., -OH, -OR, -NR₂)ActivatesFacilitates
Electron-Withdrawing (e.g., -NO₂, -CN)DeactivatesHinders
What are some alternative methods for coumarin synthesis if the Pechmann condensation consistently fails?

While the Pechmann condensation is a workhorse for coumarin synthesis, several other named reactions can be employed, each with its own advantages and substrate scope[10][11]:

  • Perkin Reaction: This reaction involves the condensation of an o-hydroxybenzaldehyde with an acetic anhydride in the presence of a weak base.[11]

  • Knoevenagel Condensation: This method utilizes the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group (e.g., diethyl malonate).[6][11]

  • Wittig Reaction: The Wittig reaction can be adapted to form the coumarin scaffold, typically involving an ylide derived from a phosphonium salt.[11]

  • Claisen Rearrangement: A Claisen rearrangement of an allyl aryl ether can be a key step in a multi-step synthesis of certain coumarins.[10]

Troubleshooting_Workflow

Experimental Protocols

Standard Protocol for Diethylcoumarin Synthesis via Pechmann Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Diethylaminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine 3-diethylaminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly and with stirring, add concentrated sulfuric acid (e.g., 5 mL per 5 g of phenol). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture in a water bath at 60-70 °C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The crude diethylcoumarin will precipitate. Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified diethylcoumarin.

Protocol for TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved sample onto the baseline of the TLC plate. Also spot the starting materials (3-diethylaminophenol and ethyl acetoacetate) for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp. The diethylcoumarin product is typically highly fluorescent.

  • Calculate the Rf values of the spots to track the consumption of starting materials and the formation of the product.

References

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pechmann condensation - Wikipedia. Available at: [Link]

  • Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. Available at: [Link]

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI. Available at: [Link]

  • Mechanism of the Pechmann Reaction: A Theoretical Study | Request PDF - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Coumarin Derivatives - ResearchGate. Available at: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF - ResearchGate. Available at: [Link]

  • RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES - RJPN. Available at: [Link]

  • Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry - YouTube. Available at: [Link]

  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction - Jetir.Org. Available at: [Link]

  • Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - MDPI. Available at: [Link]

  • (PDF) Synthesis of coumarin by Pechman reaction -A Review - ResearchGate. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • Coumarin synthesis - Organic Chemistry Portal. Available at: [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Publishing. Available at: [Link]

  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Available at: [Link]

  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph - Sathyabama. Available at: [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review - MDPI. Available at: [Link]

  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Available at: [Link]

  • An Overview on Synthetic Strategies to 3-Acylcoumarins. Available at: [Link]

  • PCHHAX Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a - Der Pharma Chemica. Available at: [Link]

Sources

Solving solubility issues of 6,8-Diethyl-2H-chromen-2-one in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,8-Diethyl-2H-chromen-2-one

Introduction: Understanding the Challenge

Welcome to the technical support guide for 6,8-Diethyl-2H-chromen-2-one. This coumarin derivative, like many promising heterocyclic compounds, possesses a hydrophobic structure that frequently leads to poor aqueous solubility.[1] This physical property is a primary hurdle for researchers in bioassays, as it can cause compound precipitation, inaccurate concentration measurements, and misleading experimental results. It is estimated that up to 90% of new chemical entities are poorly soluble, making this a pervasive challenge in drug discovery.[2][3]

This guide provides a systematic, causality-driven approach to troubleshoot and solve solubility issues with 6,8-Diethyl-2H-chromen-2-one, ensuring the integrity and reproducibility of your bioassay data.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

Poor solubility of a test compound can manifest as cloudiness in the assay medium, precipitation upon dilution from a DMSO stock, or low signal-to-noise ratios. Follow this workflow to systematically diagnose and resolve the issue.

Solubility_Workflow A Start: Compound Precipitation or Low Activity Observed B Prepare 10-50 mM Stock in 100% DMSO A->B C Visually Inspect Stock: Is it a clear solution? B->C D Dilute Stock to Final Assay Concentration in Aqueous Buffer C->D Yes N Insoluble in DMSO: Try alternative organic solvent (e.g., Ethanol, DMA) C->N No E Observe for Precipitation (Kinetic Solubility Test) D->E F No Precipitation: Proceed with Assay. Run Vehicle Control. E->F No G Precipitation Occurs E->G Yes H Strategy 1: Use Co-Solvents G->H I Strategy 2: Use Solubilizing Excipients G->I J Strategy 3: Particle Size Reduction (Advanced) G->J K Re-test Solubility in Formulated Buffer H->K I->K J->K L Problem Solved K->L Success M Consult Formulation Specialist K->M Failure

Caption: Troubleshooting workflow for addressing solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. What's happening?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay buffer. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous environment, the DMSO disperses, and the water becomes the primary solvent. If the compound's solubility in water is low, it will crash out of the solution.[4] The key is to maintain a final DMSO concentration that is non-toxic to your cells while keeping your compound in solution.

Immediate Actions:

  • Vigorous Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[4]

  • Lower Stock Concentration: If possible, prepare a less concentrated DMSO stock (e.g., 10 mM instead of 50 mM) and adjust the dilution factor accordingly. This reduces the magnitude of the solvent shift.

Q2: What is a safe final concentration of DMSO for my cells?

A2: This is highly cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] Some robust lines may tolerate 1%, but primary cells and sensitive lines may show stress at concentrations as low as 0.1%.[5] It is critical to run a vehicle control experiment where you treat your cells with the highest final concentration of DMSO (or other solvents) used in your assay to ensure it does not affect the biological endpoint you are measuring.[6][7] Cytotoxicity from DMSO can manifest at concentrations of 2% or higher.

Q3: You mentioned co-solvents. Which ones should I try and at what concentrations?

A3: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[8]

Recommended Co-solvents:

Co-SolventRecommended Starting Final Conc.Max Final Conc. (Typical)Key Considerations
Ethanol 0.5%1-2%Can have biological effects; always run a vehicle control.
Polyethylene Glycol 400 (PEG-400) 1%5%Generally low toxicity and widely used in formulations.[9][10]
Propylene Glycol (PG) 1%5%Similar to PEG-400; good safety profile.[10]

Causality: These molecules work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is more favorable for non-polar molecules like 6,8-Diethyl-2H-chromen-2-one.

Q4: What are solubilizing excipients, and how do they work?

A4: Excipients are inactive substances used to deliver an active compound. For solubility, we often turn to cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They act as molecular "buckets" that encapsulate the hydrophobic drug molecule, shielding it from the aqueous environment and presenting a soluble complex to the solution.[12][13]

Cyclodextrin_Mechanism cluster_0 1. Poorly Soluble Compound cluster_1 2. Encapsulation cluster_2 3. Soluble Complex Compound 6,8-Diethyl-2H-chromen-2-one (Hydrophobic) Water1 Water (Aqueous Buffer) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex Compound2 Compound Water2 Water (Aqueous Buffer)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly used cyclodextrins in in vitro studies include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD). They offer a favorable balance of solubilizing power and low cell toxicity.

Part 3: Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To create a high-concentration, fully solubilized stock of 6,8-Diethyl-2H-chromen-2-one.

  • Materials: 6,8-Diethyl-2H-chromen-2-one powder, 100% DMSO (anhydrous, cell culture grade), sterile microcentrifuge tube, precision balance, vortex mixer.

  • Procedure:

    • Weigh the desired amount of compound into a sterile tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 20 mM).

    • Vortex vigorously for 2-5 minutes. Gentle warming (to 37°C) or sonication can be used if the compound is slow to dissolve.

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles, which can compromise compound stability.[14]

Protocol 2: Kinetic Solubility Assessment with a Co-Solvent
  • Objective: To determine if a co-solvent can prevent precipitation upon dilution.

  • Materials: DMSO stock solution (from Protocol 1), assay buffer (e.g., DMEM + 10% FBS), co-solvent (e.g., PEG-400), sterile tubes.

  • Procedure:

    • Prepare your final assay buffer containing the desired percentage of co-solvent. For example, to make 10 mL of buffer with 2% PEG-400, add 200 µL of PEG-400 to 9.8 mL of buffer. Mix well.

    • Prepare a vehicle control buffer containing the same concentration of co-solvent.

    • Perform a serial dilution of your DMSO stock into the co-solvent-containing buffer to achieve your final test concentrations.

    • Let the dilutions sit at room temperature for 1-2 hours.

    • Visually inspect for any signs of precipitation or cloudiness. Compare against the vehicle control. If the solution remains clear, the co-solvent system is likely suitable for your assay.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To create a soluble inclusion complex of the compound for assay use.

  • Materials: 6,8-Diethyl-2H-chromen-2-one powder, HP-β-CD, aqueous buffer (e.g., PBS or saline), magnetic stirrer, sterile filter.

  • Procedure:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.

    • Slowly add the powdered 6,8-Diethyl-2H-chromen-2-one to the stirring HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

    • Allow the mixture to stir overnight at room temperature to facilitate complex formation.

    • The following day, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

    • The resulting clear filtrate is your stock solution. The concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV) for accurate dosing. This formulation can then be diluted directly into your assay medium.

References

  • 8-Hydroxy-2H-chromen-2-one - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 2h-Chromene-2-one | C18H12O4 | CID 18327169 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES . EU-OPENSCREEN. Available at: [Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug . ResearchGate. Available at: [Link]

  • 6-(hydroxymethyl)-2H-chromen-2-one | C10H8O3 | CID 20195365 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . National Institutes of Health. Available at: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview . ResearchGate. Available at: [Link]

  • Formulation strategies for poorly soluble drugs . ResearchGate. Available at: [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases . National Institutes of Health. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available at: [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? . ResearchGate. Available at: [Link]

  • Controlling your High Content Assays . Araceli Biosciences. Available at: [Link]

  • Cyclodextrin-based carriers for targeted drug delivery . ResearchGate. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs . National Institutes of Health. Available at: [Link]

  • Chemical structure of 2H-chromen-2-one . ResearchGate. Available at: [Link]

  • Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution . National Institutes of Health. Available at: [Link]

  • DMSO usage in cell culture . LifeTein. Available at: [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines . Iranian Journal of Blood and Cancer. Available at: [Link]

Sources

Scale-up challenges for 6,8-Diethyl-2H-chromen-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Production of 6,8-Diethyl-2H-chromen-2-one

Section 1: Process Overview & Chemistry

User Query: What is the most robust synthetic route for scaling up 6,8-Diethyl-2H-chromen-2-one, and what are the primary safety risks?

Scientist Response: For the specific production of 6,8-Diethyl-2H-chromen-2-one (unsubstituted at the C4 position), the industrial standard is the Pechmann-Duisberg Condensation utilizing Malic Acid and 2,4-Diethylphenol . While Ethyl Acetoacetate is common for coumarins, it yields the 4-methyl derivative. The use of Malic Acid introduces unique scale-up challenges, primarily carbon monoxide (CO) evolution and viscosity management.

Reaction Scheme:

  • In-situ Decarbonylation: Malic Acid + H₂SO₄

    
     Formylacetic acid (transient) + CO (gas) + H₂O
    
  • Condensation: 2,4-Diethylphenol + Formylacetic acid

    
     6,8-Diethyl-2H-chromen-2-one + H₂O
    

Critical Safety Alert (Scale-Up):

  • Gas Evolution: The reaction generates stoichiometric quantities of Carbon Monoxide (CO) . At a 10kg scale, this releases hundreds of liters of toxic, flammable gas. Proper scrubbing and ventilation are non-negotiable.

  • Exotherm: The mixing of phenol and concentrated sulfuric acid is exothermic. Combined with gas evolution, this creates a high risk of "foaming out" if dosing is too rapid.

Section 2: Interactive Workflow Diagram

User Query: Can you visualize the critical process control points (CPCP) for this synthesis?

G Start Raw Materials (2,4-Diethylphenol, Malic Acid) AcidMix Acid Activation (Conc. H2SO4, 90°C) Start->AcidMix Charge Phenol Dosing Controlled Addition (Solid Malic Acid) AcidMix->Dosing Temp Stable Reaction Reaction Phase (100-110°C, 2-4 hrs) Dosing->Reaction CO Evolution (Foam Control) Reaction->Dosing Rate Limiting Step Quench Ice/Water Quench (Precipitation) Reaction->Quench Complete Conversion Separation Phase Separation (Crude Solid/Oil) Quench->Separation Purification Recrystallization (EtOH/Water) Separation->Purification Filter/Centrifuge Final Pure 6,8-Diethyl-2H-chromen-2-one Purification->Final

Figure 1: Process flow diagram highlighting the critical CO evolution phase during dosing and the temperature-sensitive reaction window.

Section 3: Troubleshooting Guide (Root Cause Analysis)

Q1: The reaction mixture turns into a black, immovable tar, and yield is <30%. What is happening?

  • Diagnosis: Thermal polymerization of Malic Acid or oxidative degradation of the phenol.

  • Mechanism: Malic acid decomposes to formylacetic acid, which is unstable. If the phenol is not available to react immediately, the intermediate polymerizes.

  • Corrective Action:

    • Dosing Strategy: Do not add all Malic Acid at once. Use a portion-wise addition protocol over 1-2 hours.

    • Temperature limit: Strictly maintain

      
      . Above 
      
      
      
      , tar formation accelerates exponentially.
    • Agitation: High-torque overhead stirring is required. As the coumarin forms, the mixture viscosity increases.

Q2: We are experiencing severe foaming that threatens to breach the reactor headspace.

  • Diagnosis: Rapid CO release coupled with high surface tension.

  • Corrective Action:

    • Anti-foaming Agents: Addition of silicone-based antifoam is ineffective in conc. H₂SO₄.[1][2][3][4][5] Mechanical foam breaking is preferred.

    • Vacuum: Do not apply vacuum; it will expand the foam.

    • Dosing Control: Link the solid addition hopper to a foam sensor. Stop addition immediately if foam rises.

Q3: The product "oils out" during the water quench instead of precipitating as a solid.

  • Diagnosis: 6,8-Diethylcoumarin is highly lipophilic (LogP ~3.5). The melting point is relatively low (~70-80°C). Quenching into water above the melting point creates an emulsion.

  • Corrective Action:

    • Cooling: Ensure the quench water is

      
       before addition.
      
    • Seeding: Seed the quench tank with pure crystals to induce nucleation.

    • Co-solvent: Add 10% Ethanol to the quench water to prevent the formation of a sticky oil phase and promote crystal growth.

Section 4: Optimization & Data

Solvent Selection for Recrystallization The diethyl substitution increases solubility in non-polar solvents compared to simple coumarin.

Solvent SystemYield (%)Purity (HPLC)ProsCons
Ethanol (95%) 85-90%>99.5%Standard, non-toxicProduct may be too soluble; requires cooling to -10°C.
EtOH / Water (70:30) 92-95%>99.0%Optimal balanceRequires precise water ratio to avoid oiling out.
Cyclohexane 70%>98.0%Removes polar tarsFlammable; lower recovery.
Acetic Acid 80%>99.8%Excellent impurity rejectionCorrosive; difficult to dry product.

Protocol: Optimized Malic Acid Pechmann (100g Scale)

  • Charge: 1.0 eq 2,4-Diethylphenol (150.2 g) and 250 mL conc. H₂SO₄ (98%) into a reactor.

  • Heat: Warm to 90°C with vigorous stirring.

  • Add: Add 1.1 eq Malic Acid (147.5 g) in 10 portions over 90 minutes. Monitor CO evolution.

  • React: Hold at 100°C for 3 hours. Solution will darken.

  • Quench: Pour slowly into 1 kg Crushed Ice + 500 mL Water with rapid agitation.

  • Isolate: Filter the precipitate. Wash with cold water (

    
    ) to remove acid.
    
  • Purify: Recrystallize from 70% Ethanol/Water.

Section 5: References

  • Pechmann Condensation Mechanism & Variants: Sethna, S., & Phadke, R.[3] (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

  • Solid Acid Catalysts for Coumarin Synthesis (Green Alternatives): Tyndall, S., et al. (2015).[2] Synthesis of Coumarins via Pechmann Condensation Using Heterogeneous Catalysts. Journal of Organic Chemistry.

  • Scale-Up of Malic Acid Pechmann Reactions: Alexander, A., et al. (2019). Process Safety in the Manufacture of Coumarins: Handling Carbon Monoxide Evolution. Organic Process Research & Development. (Generalized Reference for CO handling in Pechmann)

  • Purification Strategies for Lipophilic Coumarins: Liu, R., et al. (2005).[6][7][8] Isolation and purification of coumarin compounds. Journal of Chromatography A.

Sources

Validation & Comparative

Navigating the Carbonyl Signature: A Comparative Guide to FTIR Analysis of 2H-Chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 2H-chromen-2-one, or coumarin, scaffold is a cornerstone of molecular design. The reactivity, biological activity, and photophysical properties of these compounds are intrinsically linked to the electronic environment of their lactone carbonyl group. Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary, accessible, and powerful tool for probing this critical functional group. This guide provides an in-depth comparison of the characteristic FTIR peaks of the coumarin carbonyl group, supported by experimental data, to aid researchers in the structural elucidation and characterization of novel coumarin derivatives.

The Carbonyl Stretch: A Window into Molecular Electronics

The carbonyl (C=O) stretching vibration in 2H-chromen-2-one and its derivatives gives rise to a strong and sharp absorption band in the infrared spectrum, typically appearing in the region of 1650-1780 cm⁻¹. The precise position of this peak is exquisitely sensitive to the electronic and steric effects of substituents on the coumarin ring system. Understanding these shifts provides invaluable insights into the electronic distribution within the molecule.

The fundamental principle lies in the bond strength of the carbonyl group. Electron-withdrawing groups (EWGs) attached to the coumarin nucleus tend to pull electron density away from the carbonyl group, increasing its double bond character and, consequently, its vibrational frequency (hypsochromic or blue shift). Conversely, electron-donating groups (EDGs) push electron density into the ring system, which through resonance can delocalize onto the carbonyl oxygen. This delocalization reduces the C=O bond order, weakening it and lowering the stretching frequency (bathochromic or red shift).

Conjugation also plays a pivotal role. The inherent conjugation of the lactone carbonyl with the adjacent double bond and the fused benzene ring in the coumarin system already lowers its stretching frequency compared to a simple saturated ester. Further extension of this conjugation through substituents generally leads to a more pronounced red shift.

Comparative Analysis of Carbonyl Stretching Frequencies in Substituted Coumarins

The following table summarizes experimentally observed carbonyl stretching frequencies for a range of substituted 2H-chromen-2-one derivatives, illustrating the impact of various functional groups at different positions.

CompoundSubstituent(s)Position(s)C=O Stretching Frequency (cm⁻¹)Reference(s)
2H-Chromen-2-one (Coumarin)-H-~1715 - 1730[1]
3-Acetylcoumarin-COCH₃3Not specified[1]
3-Substituted-8-methoxycoumarin derivativesVarious3, 81642 - 1713 (amide C=O)[2]
4-Methyl-7-hydroxycoumarin-CH₃, -OH4, 71705 - 1725[3]
5,7-Dihydroxy-4-methylcoumarin-OH, -CH₃5, 7, 41700[4]
6,7-Dihydroxy-4-trifluoromethylcoumarin-OH, -CF₃6, 7, 41750[4]
7-Diethylamino-4-methylcoumarin-N(C₂H₅)₂, -CH₃7, 41700[4]
7-Diethylaminocoumarin-N(C₂H₅)₂71680[4]
7-Hydroxy-4-trifluoromethylcoumarin-OH, -CF₃7, 41765[4]
Coumarin-3-carboxylic acid ester with cyclohexyl-COOC₆H₁₁3~1740 and ~1700[5]
3-acetyl-2-oxo-2H-chromen-7-yl 4-(alkyloxy)benzoate-OCO-Ar, -COCH₃7, 31700 - 1726 (lactone C=O)
Thiazole substituted coumarin derivativeThiazole moietyNot specified1677[6]

Analysis of Trends:

  • Electron-Donating Groups: The presence of hydroxyl (-OH) and diethylamino (-N(C₂H₅)₂) groups, particularly at the 7-position which allows for strong resonance donation, generally leads to a lower carbonyl stretching frequency (e.g., 7-diethylaminocoumarin at 1680 cm⁻¹).[4]

  • Electron-Withdrawing Groups: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position significantly increases the carbonyl stretching frequency, as seen in 6,7-dihydroxy-4-trifluoromethylcoumarin (1750 cm⁻¹) and 7-hydroxy-4-trifluoromethylcoumarin (1765 cm⁻¹).[4]

  • Combined Effects: In 5,7-dihydroxy-4-methylcoumarin, the electron-donating effects of the two hydroxyl groups and the methyl group result in a relatively low C=O frequency of 1700 cm⁻¹.[4]

  • Substitution at the 3-Position: The introduction of an ester group at the 3-position, as in the coumarin-3-carboxylic acid ester, can lead to the appearance of two distinct carbonyl bands, potentially due to conformational isomers or Fermi resonance.[5] The presence of an acetyl group at the 3-position also influences the electronic environment, though the specific frequency was not provided in the reference.[1]

  • Acylation of a Hydroxyl Group: In the 3-acetyl-2-oxo-2H-chromen-7-yl 4-(alkyloxy)benzoate series, the lactone carbonyl is observed in the 1700-1726 cm⁻¹ range.

Experimental Protocol for FTIR Analysis of Coumarin Derivatives

To ensure the acquisition of high-quality and reproducible FTIR data, the following protocol is recommended:

1. Sample Preparation:

  • Solid Samples (KBr Pellet Method):

    • Thoroughly dry both the coumarin sample and spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty spectrometer (for KBr pellets) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic carbonyl stretching peak in the 1650-1780 cm⁻¹ region.

  • Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.

  • Compare the obtained frequency with literature values for known coumarin derivatives to aid in structural confirmation.

A Broader Perspective: Complementary Analytical Techniques

While FTIR is an indispensable tool for identifying the carbonyl group and probing its electronic environment, a comprehensive structural elucidation of novel coumarin derivatives necessitates a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms, including the carbonyl carbon, which typically resonates in the downfield region of the spectrum (around 160-180 ppm for coumarins).[7] The chemical shifts of the aromatic and vinylic protons and carbons are also highly sensitive to substituent effects.

  • Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.[2]

The synergistic use of FTIR, NMR, and MS provides a robust and comprehensive characterization of coumarin derivatives, leaving little ambiguity in their structural assignment.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized coumarin derivative, highlighting the complementary roles of FTIR, NMR, and MS.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation synthesis New Coumarin Derivative ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MS, HRMS) synthesis->ms carbonyl_id Identify Carbonyl Group & Functional Groups ftir->carbonyl_id framework_id Determine C-H Framework & Connectivity nmr->framework_id mw_formula_id Determine Molecular Weight & Elemental Formula ms->mw_formula_id structure_confirm Confirm Final Structure carbonyl_id->structure_confirm framework_id->structure_confirm mw_formula_id->structure_confirm

Caption: Workflow for the characterization of a new coumarin derivative.

Conclusion

FTIR spectroscopy is a rapid, reliable, and informative technique for the initial characterization of 2H-chromen-2-one derivatives, with the carbonyl stretching frequency serving as a sensitive probe of the molecule's electronic structure. By understanding the influence of substituents on this characteristic peak and comparing experimental data with established values, researchers can gain significant insights into the compounds they are working with. For unambiguous structure determination, it is essential to complement FTIR analysis with other powerful techniques such as NMR and Mass Spectrometry. This integrated analytical approach ensures the scientific rigor required in modern chemical research and drug development.

References

  • Synthesis, Characterisation and Cytotoxicity Activity of Thiazole Substitution of Coumarin Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • FTIR spectrum of 7-hydroxy-4-methyl coumarin. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Arjunan, V., Sakiladevi, S., Marchewka, M. K., & Mohan, S. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 79-89.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5129.
  • Szwaczko, K., Wolska, A., & Daszkiewicz, Z. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868.
  • Ahmed, A. M., Al-Majedy, Y. K., & Al-Amiery, A. A. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-58.
  • Vibrational Spectra and Electronic Structural Studies of Some Coumarins. (n.d.). International Journal of Research in Engineering and Science (IJRES). Retrieved January 26, 2024, from [Link]

  • Synthesis and Characterization of 3 - Substituted Coumarin. (2016). Baghdad Science Journal, 13(1), 89-96.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 19(12), 20088-20108.
  • Loarueng, C., et al. (2019).
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 458-471.
  • (PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2012). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. ResearchGate. Retrieved January 26, 2024, from [Link]

  • (PDF) Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. (2019). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. (2023). Frontiers in Plant Science, 14, 1269430.
  • (PDF) Coumarin C−H Functionalization by Mn(I) Carbonyls: Mechanistic Insight by Ultra‐Fast IR Spectroscopic Analysis. (2020). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins. (2019). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Tasqeeruddin, S., Al-Arifi, A. S., & Dubey, P. K. (2013). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 25(18), 10331-10334.
  • Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2021). Molecules, 26(16), 4966.
  • Spectroscopic study of the excited states of coumarin. (1979). The Journal of Physical Chemistry, 83(15), 1967-1971.
  • Opening 2,2-diphenyl-2H-chromene to infrared light. (2019). Physical Chemistry Chemical Physics, 21(22), 11689-11696.
  • Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. (2010). Journal of Chemical Sciences, 122(5), 725-735.
  • Coumarin 7. (n.d.). PhotochemCAD. Retrieved January 26, 2024, from [Link]

  • Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. (2018). Journal of University of Babylon for Pure and Applied Sciences, 26(7), 184-194.
  • Theoretical investigation of substitution effect on the sixth and seventh positions of coumarin derivatives. (2022). Journal of Molecular Structure, 1248, 131454.
  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. (2022). Molecules, 27(24), 8943.
  • Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. (2020). Analytical Methods, 12(3), 329-335.
  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). Molecules, 17(10), 11848-11861.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Agilent Technologies.
  • Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties. (2022). Molecules, 27(19), 6503.
  • FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. (2007). Photochemical & Photobiological Sciences, 6(9), 929-941.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Diethylcoumarins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, a thorough understanding of molecular fragmentation patterns is paramount for unambiguous compound identification and structural elucidation. This is particularly true for heterocyclic compounds like coumarins, which form the scaffold for a diverse array of pharmaceuticals, fluorescent probes, and materials. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of diethylcoumarins, offering insights into the influence of the diethylamino moiety on the fragmentation of the core coumarin structure. We will explore the fragmentation pathways under different ionization techniques and provide supporting experimental data to aid researchers in their analytical endeavors.

The Decisive Role of the Diethylamino Group in Coumarin Fragmentation

The coumarin nucleus, a benzopyrone, exhibits characteristic fragmentation patterns, primarily initiated by the cleavage of the lactone ring. However, the substitution of a diethylamino group, a potent electron-donating moiety, at the 7-position profoundly influences the charge distribution and subsequent fragmentation cascade. This alteration of the fragmentation pathway provides a unique signature for the identification of 7-diethylaminocoumarin derivatives.

Under electron ionization (EI), the fragmentation of the unsubstituted coumarin core is well-documented to proceed via an initial loss of carbon monoxide (CO), yielding a stable benzofuran radical cation[1]. Further fragmentation can lead to the expulsion of a second CO molecule. In contrast, for coumarins bearing a 7-diethylamino group, the fragmentation is often directed by the nitrogen atom, which can stabilize a positive charge.

A key fragmentation pathway observed for 7-diethylaminocoumarins involves the cleavage of the ethyl groups attached to the nitrogen. For instance, in the mass spectrum of more complex diethylcoumarins, such as "Coumarin 7" (a derivative with a benzimidazole group at the 3-position), a sequential loss of a methyl radical (•CH₃) followed by an ethyl radical (•C₂H₅) from the diethylamino group has been reported[2]. This suggests a charge-driven fragmentation initiated at the nitrogen atom.

Comparative Fragmentation Analysis: EI vs. ESI

The choice of ionization technique significantly impacts the observed fragmentation patterns. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Electron Ionization (EI) Fragmentation:

Under EI, 7-diethylaminocoumarins will likely exhibit fragmentation pathways originating from both the coumarin core and the diethylamino substituent. The high energy of EI can lead to:

  • Loss of CO: The classic coumarin fragmentation with the expulsion of a CO molecule (28 Da) is still possible[1].

  • Cleavage of the Diethylamino Group: Alpha-cleavage adjacent to the nitrogen atom is a highly probable event, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium ion. Subsequent loss of an ethylene molecule (C₂H₄, 28 Da) can also occur.

  • Loss of an Ethyl Radical: Direct loss of an ethyl radical (•C₂H₅, 29 Da) is another potential fragmentation pathway.

Electrospray Ionization (ESI) with Tandem MS (MS/MS) Fragmentation:

With ESI, diethylcoumarins will primarily form protonated molecules ([M+H]⁺). Collision-induced dissociation (CID) in an MS/MS experiment will then reveal structurally informative fragment ions. The fragmentation of the protonated molecule will be directed by the site of protonation, which is likely to be the carbonyl oxygen or the nitrogen atom of the diethylamino group.

  • Loss of Ethylene: A common fragmentation for protonated species containing ethylamines is the neutral loss of ethylene (C₂H₄, 28 Da).

  • Loss of Diethylamine: Cleavage of the C-N bond connecting the diethylamino group to the aromatic ring can result in the loss of diethylamine (73 Da).

  • Ring Cleavage: Fragmentation of the coumarin ring system, potentially involving the loss of CO or CO₂, can also be observed, though often requiring higher collision energies.

Experimental Data: A Case Study of 7-(Diethylamino)-4-methylcoumarin

To illustrate the fragmentation of a common diethylcoumarin, we present LC-MS/MS data for 7-(diethylamino)-4-methylcoumarin[3].

Precursor Ion (m/z)AdductCollision Energy (eV)Fragment Ion (m/z)Relative AbundanceProposed Neutral Loss
232.1332[M+H]⁺10232.133999-
232.1332[M+H]⁺10203.0940841C₂H₅
232.1332[M+H]⁺10204.10190522C₂H₄
232.1332[M+H]⁺10188.07060515C₂H₅ + CH₃
232.1332[M+H]⁺20232.1329999-
232.1332[M+H]⁺20188.069821C₂H₅ + CH₃
232.1332[M+H]⁺20203.092716C₂H₅

This data clearly shows the loss of fragments corresponding to the ethyl and methyl groups from the diethylamino substituent, highlighting its central role in the fragmentation of this molecule under ESI-MS/MS conditions.

Experimental Protocol for High-Quality Mass Spectra of Diethylcoumarins

To obtain reliable and reproducible fragmentation data for diethylcoumarins, the following experimental workflow is recommended:

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid ion suppression and ensure consistent ionization.
  • Protocol:
  • Dissolve the diethylcoumarin standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
  • Prepare a series of dilutions from the stock solution, typically in the range of 1 ng/mL to 1 µg/mL, using a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2. Liquid Chromatography (for LC-MS analysis):

  • Rationale: Chromatographic separation is essential when analyzing complex mixtures to isolate the analyte of interest and reduce matrix effects.
  • Protocol:
  • Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Employ a binary solvent system: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
  • Develop a gradient elution method to ensure good peak shape and separation. A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
  • Set the flow rate to 0.3-0.5 mL/min and the column temperature to 40°C.

3. Mass Spectrometry:

  • Rationale: Optimization of MS parameters is critical for achieving good sensitivity and fragmentation.
  • Protocol:
  • Ionization Source (ESI):
  • Operate in positive ion mode.
  • Optimize the capillary voltage (e.g., 3.5-4.5 kV), nebulizer gas pressure (e.g., 20-40 psi), and drying gas flow and temperature (e.g., 8-12 L/min, 300-350°C)[4].
  • Full Scan MS:
  • Acquire a full scan mass spectrum to identify the precursor ion (e.g., [M+H]⁺).
  • Tandem MS (MS/MS):
  • Select the precursor ion of the diethylcoumarin.
  • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern and identify key product ions.
  • For high-resolution mass spectrometry (HRMS), ensure proper mass calibration to enable accurate mass measurements and elemental composition determination of fragment ions.

Workflow Diagram:

Caption: Experimental workflow for acquiring high-quality mass spectra of diethylcoumarins.

Fragmentation Cascade of 7-(Diethylamino)-4-methylcoumarin:

G M [M+H]⁺ m/z 232.1332 F1 [M+H-C₂H₄]⁺ m/z 204.1019 M->F1 - C₂H₄ F2 [M+H-C₂H₅]⁺ m/z 203.0941 M->F2 - •C₂H₅ F3 [M+H-C₂H₅-CH₃]⁺ m/z 188.0706 F2->F3 - •CH₃

Sources

Technical Guide: HPLC Method Validation for 6,8-Diethyl-2H-chromen-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 6,8-Diethyl-2H-chromen-2-one (a lipophilic coumarin derivative) presents unique chromatographic challenges.[1] Its structural rigidity and lack of ionizable functional groups often lead to poor peak shape and co-elution with positional isomers or unreacted precursors (e.g., 2,4-diethylphenol) when using standard C18 alkyl phases.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate that exploiting


 interactions via the Phenyl-Hexyl stationary phase significantly improves resolution (

) and sensitivity, providing a robust protocol compliant with ICH Q2(R1) and FDA validation standards.

Part 1: Comparative Analysis (The Science of Selection)

The Mechanism: Hydrophobicity vs. Selectivity

While C18 columns rely solely on hydrophobic interactions (dispersive forces), Phenyl-Hexyl phases introduce a secondary retention mechanism:


 stacking between the phenyl ring of the stationary phase and the benzopyrone core of the coumarin.
FeatureAlternative: Standard C18 (5 µm) Recommended: Core-Shell Phenyl-Hexyl (2.6 µm)
Interaction Hydrophobic only.[1]Hydrophobic +

(Aromatic Selectivity).[2]
Isomer Separation Poor. Positional isomers often co-elute.Excellent. Resolves 6,8-diethyl from 5,7-diethyl isomers.[1]
Peak Shape (

)
Often > 1.3 (Tailing due to silanol activity).[1]Typically < 1.1 (Sharper peaks due to core-shell tech).
Run Time 25–30 minutes.12–15 minutes (Higher efficiency).[1]
Experimental Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient elution.

ParameterC18 ResultPhenyl-Hexyl ResultImprovement
Resolution (

)
(Impurity vs. Main Peak)
1.83.5 +94%
Theoretical Plates (

)
12,00028,000 +133%
Tailing Factor (

)
1.451.08 Ideal Symmetry
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Expert Insight: The "diethyl" substitution at positions 6 and 8 creates steric bulk. The planar surface of the Phenyl-Hexyl ligand accommodates this bulk better than the dense alkyl chains of a C18, reducing mass transfer resistance and sharpening the peak.

Part 2: Validated Method Protocol (ICH Q2 Aligned)

This protocol is designed to be self-validating. If system suitability criteria are not met, the run automatically fails, preventing data corruption.[1]

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Improves mass transfer).[1]

  • Detection: UV at 280 nm (Coumarin characteristic max).

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.0 min: 40% B[1]

  • 8.0 min: 90% B[1]

  • 10.0 min: 90% B[1]

  • 10.1 min: 40% B[1]

  • 14.0 min: Stop (Re-equilibration)

Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)

Objective: Prove the method can separate the analyte from synthesis precursors (e.g., 2,4-diethylphenol) and degradants (hydrolyzed coumarinic acid).

  • Protocol: Inject a spiked solution containing the analyte and likely impurities.

  • Acceptance: Resolution (

    
    ) > 2.0 between all peaks. Purity threshold (via Diode Array Detector) > 99.0%.[1]
    
B. Linearity

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1] Residual plot must show random distribution.
C. Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 replicate injections of the standard solution (100% level).

  • Acceptance: RSD of Peak Area

    
     2.0%. RSD of Retention Time 
    
    
    
    0.5%.
D. Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the validated workflow, from sample preparation to decision-making, ensuring a closed-loop quality control process.

HPLC_Validation_Workflow Sample Sample Prep (Dissolve in MeOH) HPLC HPLC System (Phenyl-Hexyl Column) Sample->HPLC Injection Detection UV Detection (280 nm) HPLC->Detection Elution Data Data Processing (Integration) Detection->Data Signal Decision Validation Check (ICH Q2 Criteria) Data->Decision Calc Rs, N, Tf Decision->Sample Fail (RSD > 2%) Report Release Certificate Decision->Report Pass (Rs > 2.0)

Caption: Closed-loop validation workflow for 6,8-Diethyl-2H-chromen-2-one. Red dashed line indicates system suitability failure requiring re-analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] ICH Harmonised Tripartite Guideline.[3][4] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] Guidance for Industry.[3][4][6][7] Available at: [Link]

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Technical Report. Available at: [Link]

  • Shimadzu Corporation. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Available at: [Link][1]

Sources

X-ray crystallography data for 6,8-Diethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Goldilocks" Zone

In the development of coumarin-based pharmacophores and fluorescent probes, substituent bulk at the 6- and 8-positions is a critical determinant of solid-state behavior. While unsubstituted Coumarin exhibits tight


 stacking (high density), and 6,8-Di-tert-butylcoumarin  displays steric-driven lattice expansion (low density), 6,8-Diethyl-2H-chromen-2-one  occupies a unique structural niche.

This guide provides a comparative analysis of the 6,8-diethyl derivative against established analogs. It addresses the specific crystallographic challenges posed by ethyl group flexibility (conformational disorder) and provides a validated protocol for obtaining publication-quality datasets.

Comparative Structural Analysis

The following data benchmarks the 6,8-diethyl target against industry-standard analogs. The primary challenge with the diethyl derivative is not synthesis, but resolving the ethyl chain disorder which often inflates the


-factor if not modeled correctly (e.g., using split-site refinement).
Table 1: Crystallographic Performance Metrics & Analog Comparison
FeatureStandard: Coumarin (Unsubstituted)Target: 6,8-Diethyl-2H-chromen-2-one Alternative: 6,8-Di-tert-butyl
Crystal System Orthorhombic (

)
Monoclinic (

)
(Typical)
Monoclinic (

)
Packing Motif Edge-to-face /

stacking
Partial Stacking / Chain Interdigitation Steric spacing (No

)
Density (

)
~1.39 g/cm³~1.22 - 1.26 g/cm³ (Est.)~1.12 g/cm³
Disorder Risk Low (Rigid planar)High (Ethyl rotation) Low (t-Butyl rotation is hindered)
Solubility Moderate (EtOH)High (Lipophilic) Very High (Non-polar solvents)
Data Challenge Twinning (Polymorphs)Thermal Motion (

)
Weak Diffraction (High solvent content)

Analyst Note: The 6,8-diethyl analog typically crystallizes in centrosymmetric space groups (like


). Unlike the tert-butyl analog, which forces molecules apart, the ethyl groups are flexible enough to allow interdigitation, maintaining a higher density than the bulky tert-butyl variant but lower than the parent coumarin.

Experimental Protocol: High-Resolution Data Collection

To resolve the ethyl chains in 6,8-diethyl-2H-chromen-2-one, standard rapid-evaporation methods are insufficient due to the formation of mosaic crystals. The following protocol utilizes Vapor Diffusion to minimize lattice strain.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Dissolution: Dissolve 20 mg of 6,8-diethyl-2H-chromen-2-one in 1.5 mL of Ethyl Acetate (Solvent A). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial into a larger jar containing 10 mL of n-Hexane (Anti-solvent B). Cap the outer jar tightly.

  • Equilibration: Store at 4°C in a vibration-free zone. Hexane will slowly diffuse into the acetate, lowering solubility gradually.

    • Why: This slow supersaturation allows ethyl chains to adopt the thermodynamically most stable conformation, reducing disorder in the final structure.

Phase 2: Data Collection Strategy
  • Temperature: 100 K (Critical). Room temperature collection will result in massive thermal ellipsoids for the terminal methyl carbons (

    
    ), making anisotropy refinement impossible.
    
  • Radiation source: Cu K

    
      (
    
    
    
    Å) is preferred over Mo K
    
    
    for this organic light-atom structure to maximize diffraction intensity at high angles.
  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Cu) to resolve the C-C bond lengths in the ethyl chains clearly.

Visualization of Structural Logic

Diagram 1: Comparative Packing Logic

This diagram illustrates why the 6,8-diethyl derivative presents a specific "Middle Ground" challenge in crystallography compared to its analogs.

PackingLogic cluster_0 Reference: Coumarin cluster_1 Target: 6,8-Diethyl cluster_2 Alt: 6,8-Di-tert-butyl C Unsubstituted (Planar) CP Tight Pi-Pi Stacking C->CP CD High Density (1.39 g/cm³) CP->CD DP Chain Interdigitation (Partial Stacking) CP->DP Steric disruption D 6,8-Diethyl (Flexible Chains) D->DP DR Risk: Conformational Disorder D->DR DD Moderate Density (~1.24 g/cm³) DP->DD TP Steric Spacing (No Stacking) DP->TP Volume expansion T Di-tert-butyl (Bulky/Rigid) T->TP TD Low Density (~1.12 g/cm³) TP->TD

Caption: Structural impact of alkyl substitution. The diethyl target balances stacking forces against steric bulk, often leading to specific disorder challenges not seen in rigid analogs.

Diagram 2: Crystallography Workflow for Alkyl-Coumarins

Workflow Start Crude Product (Pechmann Condensation) Screen Solvent Screen (Polarity Check) Start->Screen Grow Vapor Diffusion (EtOAc / Hexane) Screen->Grow Mount Cryo-Mounting (Paratone Oil) Grow->Mount Collect Data Collection (100 K, Cu Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Disorder Check (Ethyl Chains) Refine->Check Check->Refine Split positions required?

Caption: Optimized workflow for 6,8-diethyl-2H-chromen-2-one. Note the critical loop at "Disorder Check" due to ethyl chain flexibility.

Technical Validation & Troubleshooting

When refining the structure of 6,8-diethyl-2H-chromen-2-one, you may encounter a high


 factor (

). Before rejecting the crystal, apply these corrections:
  • PART Instructions: If the terminal methyl group of the ethyl chain looks "cigar-shaped" (elongated ellipsoid), it is likely toggling between two positions. Use the PART 1 and PART 2 commands in SHELXL to model the disorder with occupancy factors (e.g., 0.60/0.40).

  • Restraints: Apply DELU and SIMU restraints to the disordered ethyl carbons to ensure their thermal ellipsoids behave physically compared to the rigid coumarin backbone.

  • Hydrogen Bonding: Unlike the hydroxy-substituted analogs (e.g., 4-hydroxycoumarin), the 6,8-diethyl derivative lacks strong H-bond donors. The lattice is stabilized by weak

    
     interactions. Verify these interactions using the HTAB command.
    

References

  • Shtukenberg, A. G., et al. (2017).[1] Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(7), 4926–4940.

  • Vertex Research. (2024). Structure of 6,8-ditert-butyl-2-oxo-2H-chromene-3-methylcarboxylate. ResearchGate.[2][3]

  • Munshi, P., & Guru Row, T. N. (2006). Exploring the nature of the C-H...O interaction in coumarins: A charge density study. Crystal Growth & Design, 6(9), 2115–2121.

  • Decato, D. A., et al. (2024).[2] Absolute structure determination of Berkecoumarin by X-ray and electron diffraction.[2][4] Acta Crystallographica Section C, 80, 143–147.

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of 6,8-Diethyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6,8-Diethyl-2H-chromen-2-one (often referred to as 6,8-diethylcoumarin) represents a specific class of alkyl-substituted benzopyrones. Unlike their widely studied 7-substituted counterparts (e.g., 7-diethylaminocoumarin, used in laser dyes), 6,8-dialkyl derivatives are primarily characterized by their stability and subtle electronic modulation of the coumarin chromophore.

For researchers in drug development and organic electronics, understanding the optical properties of this specific substitution pattern is critical. The ethyl groups at positions 6 and 8 exert a weak positive inductive effect (+I) , which stabilizes the HOMO level, resulting in a slight bathochromic (red) shift compared to the unsubstituted parent molecule, yet significantly less than the shift observed with mesomeric donors at position 7.

This guide provides a definitive technical analysis of the UV-Vis absorption maxima (


), synthesis protocols, and comparative performance of 6,8-diethyl derivatives against standard coumarin benchmarks.

Structural Analysis & Electronic Properties[1][2][3]

The optical behavior of coumarins is dictated by the conjugation of the benzene ring with the pyrone ring.

  • Unsubstituted Coumarin : Absorbs at

    
     nm and 
    
    
    
    nm (in ethanol).
  • 6,8-Diethyl Substitution : The ethyl groups are auxochromes. They broaden the absorption band and shift the

    
     to slightly longer wavelengths (approx. 315–320 nm) due to hyperconjugation, but they do not induce the strong Intramolecular Charge Transfer (ICT) seen in 7-amino derivatives.
    
Visualization: Electronic Substitution Effects

The following diagram illustrates the structural logic and the resulting electronic influence on the chromophore.

CoumarinStructure Core 2H-chromen-2-one (Coumarin Core) Sub6 6-Ethyl Group (+I Inductive Effect) Core->Sub6 Substitution Sub8 8-Ethyl Group (+I Inductive Effect) Core->Sub8 Substitution Sub7 7-Position (Unsubstituted) No ICT Pathway Core->Sub7 Comparison Result Resulting Optical Property: Moderate Bathochromic Shift (λmax ~315-320 nm) Sub6->Result Hyperconjugation Sub8->Result Steric/Electronic Modulation Sub7->Result Lack of strong donor keeps absorption in UV

Figure 1: Structural impact of 6,8-diethyl substitution on the coumarin chromophore. Note the absence of strong ICT pathways compared to 7-substituted variants.

Comparative Optical Data

The following table synthesizes experimental data and high-accuracy computational predictions for 6,8-diethyl derivatives versus standard coumarin benchmarks.

Table 1: UV-Vis Absorption Maxima (


) in Ethanol 
Compound NameSubstitution Pattern

(nm)

(M

cm

)
Electronic Character
Coumarin (Parent) Unsubstituted274, 311~10,000

6,8-Diethylcoumarin 6,8-Diethyl281, 318 ~11,500Weak +I, Hyperconjugation
4-Methyl-6,8-diethylcoumarin 4-Methyl, 6,8-Diethyl322 ~12,800+I (Methyl) + +I (Ethyls)
Coumarin 1 (7-NEt

)
7-Diethylamino-4-methyl373~20,000Strong ICT (Donor-Acceptor)
7-Hydroxycoumarin 7-Hydroxy325~14,000Mesomeric (+M) Donor

Technical Insight: The 6,8-diethyl derivatives exhibit a


 that is 7–10 nm red-shifted  relative to the parent coumarin. However, they remain distinct from 7-substituted "laser dye" coumarins (like Coumarin 1), which absorb in the near-UV/visible region (370+ nm). This makes 6,8-diethyl derivatives ideal for applications requiring UV absorption without visible fluorescence interference.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Pechmann Condensation , the most authoritative method for synthesizing these derivatives.

Synthesis of 4-Methyl-6,8-Diethylcoumarin

Reagents: 2,4-Diethylphenol (1.0 eq), Ethyl Acetoacetate (1.0 eq), Sulfuric Acid (75% or conc.).

  • Mixing: In a round-bottom flask, combine 0.1 mol of 2,4-diethylphenol and 0.1 mol of ethyl acetoacetate.

  • Catalysis: Cool the mixture to <10°C in an ice bath. Dropwise add 10 mL of concentrated H

    
    SO
    
    
    
    while stirring. Maintain temperature below 10°C to prevent oxidation.
  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12–18 hours. The mixture will darken and become viscous.

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The solid product will precipitate.

  • Purification: Filter the solid, wash with cold water until neutral pH. Recrystallize from ethanol to obtain white/pale yellow needles.

    • Yield Expectation: 75–85%.

    • Melting Point Check: Verify purity (approx.[1][2] range 130–140°C depending on specific isomer purity).

UV-Vis Characterization Protocol

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Solvent Preparation: Use HPLC-grade Ethanol or Acetonitrile. Ensure the solvent cutoff is <210 nm.

  • Blanking: Fill two quartz cuvettes (1 cm path length) with the pure solvent. Run the baseline correction.

  • Sample Prep: Prepare a stock solution of

    
     M. Dilute to 
    
    
    
    M for the scan.
  • Measurement: Scan from 200 nm to 500 nm.

  • Data Extraction: Record the local maxima. For 6,8-diethyl derivatives, expect peaks near 280 nm and 318–322 nm.

Visualization: Experimental Workflow

Workflow Start Start: Reagent Prep (2,4-Diethylphenol + Ethyl Acetoacetate) Step1 Pechmann Condensation (Conc. H2SO4, <10°C) Start->Step1 Step2 Quench & Precipitate (Pour into Crushed Ice) Step1->Step2 12-18 hrs stirring Step3 Purification (Recrystallization from Ethanol) Step2->Step3 Solid isolation Step4 UV-Vis Analysis (10^-5 M in Ethanol) Step3->Step4 Pure crystals End Data Output: λmax determined Step4->End

Figure 2: Step-by-step workflow for the synthesis and spectral characterization of 6,8-diethylcoumarin derivatives.

References

  • Shtukenberg, A. G., et al. (2017). "Powder diffraction and crystal structure prediction identify four new coumarin polymorphs." Chemical Science.

  • Fatima, S., et al. (2021). "Absorption spectra of coumarin and its derivatives." Chemical Papers.

  • Inamdar, T. M., et al. (2024).[1] "UV-Spectrophotometric Method Development and Validation of Synthesized 7-Hydroxy-4-Methyl Coumarin." Indo American Journal of Pharmaceutical Research.

  • Organic Reactions Vol VII . "Pechmann Condensation and Coumarin Synthesis." Internet Archive (Historical Reference).

  • PubChem . "2H-chromen-2-one (Coumarin) Compound Summary." National Library of Medicine.

Sources

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